Phyperunolide E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-5,6,12,15-tetrahydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-13-10-19(36-22(32)14(13)2)25(5,33)27(35)9-8-26(34)16-11-20-28(37-20)21(31)17(29)12-18(30)24(28,4)15(16)6-7-23(26,27)3/h15-17,19-21,29,31,33-35H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXPZRHYDOQYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)O)C)O5)C)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phyperunolide E: A Technical Guide to its Natural Sources and Isolation for Drug Discovery Professionals
For Immediate Release
This whitepaper provides a comprehensive technical overview of Phyperunolide E, a bioactive withanolide isolated from Physalis peruviana. The document is intended for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and potential therapeutic applications of this compound.
Introduction
This compound belongs to the withanolide class of C28 steroidal lactones, a group of compounds known for their diverse and potent biological activities. Natural products, particularly those from medicinal plants, continue to be a vital source of novel chemical entities for drug discovery. This compound, isolated from Physalis peruviana, has garnered interest for its potential pharmacological effects, including cytotoxic and anti-inflammatory properties. This guide details its natural origin and the methodologies for its extraction and purification.
Natural Source: Physalis peruviana
The exclusive natural source of this compound identified to date is Physalis peruviana L., commonly known as the Cape gooseberry or Poha.[1][2] This plant is a member of the Solanaceae family and is cultivated in tropical and subtropical regions for its edible fruit.[3] Various parts of the plant, including the fruits and aerial parts, have been found to contain a rich diversity of withanolides, including the phyperunolide series (A-F).[1][2]
Table 1: Natural Source of this compound
| Compound Name | Natural Source | Plant Part(s) |
| This compound | Physalis peruviana L. | Aerial parts, Fruits |
Isolation Protocols
The isolation of this compound from Physalis peruviana involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below, based on established protocols for withanolide isolation from this species.
Extraction
A standard protocol for the initial extraction of withanolides from P. peruviana involves the use of aqueous ethanol.
-
Plant Material: Fresh fruits or aerial parts of Physalis peruviana.
-
Solvent: 70% aqueous ethanol.
-
Procedure: The plant material is macerated and extracted with the solvent at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure: The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The withanolides, including this compound, are typically enriched in the more polar fractions like ethyl acetate and n-butanol.
Chromatographic Purification
The enriched fractions are further purified using a combination of chromatographic techniques.
-
Column Chromatography: A common first step is column chromatography using Sephadex LH-20. This size-exclusion chromatography effectively separates the complex mixture into fractions.
-
Further Purification: The fractions containing the compounds of interest are then subjected to further purification steps, which may include silica (B1680970) gel chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.
The following diagram illustrates a typical experimental workflow for the isolation of withanolides from Physalis peruviana.
Quantitative Data
Table 2: Bioactivity of Selected Withanolides from Physalis peruviana
| Compound | Biological Activity | IC50 Value | Cell Line/Assay |
| Physaperuvin K | NF-κB Inhibition | 10 nM | TNF-α induced |
| Physalolactone | NF-κB Inhibition | 60 nM | TNF-α induced |
| 4β-hydroxywithanolide E | NF-κB Inhibition | 40 nM | TNF-α induced |
| Phyperunolide A | Cytotoxicity | - | A549, MDA-MB-231, MCF7, Hep G2, Hep 3B |
| Withanolide (unspecified) | NO Production Inhibition | 0.32 - 13.3 µM | LPS-activated RAW 264.7 cells |
Data compiled from multiple sources.
Biological Signaling Pathways
Withanolides isolated from Physalis peruviana have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, notably the NF-κB pathway. NF-κB is a crucial transcription factor involved in the inflammatory response. Its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO).
The following diagram illustrates the inhibitory effect of P. peruviana withanolides on the NF-κB signaling pathway.
Conclusion
This compound, a withanolide from Physalis peruviana, represents a promising natural product for further investigation in drug discovery. This guide provides a foundational understanding of its natural source and the established methodologies for its isolation. The potent biological activities exhibited by related compounds underscore the therapeutic potential of this class of molecules. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its development as a potential therapeutic agent.
References
An In-Depth Technical Guide to 4β-Hydroxywithanolide E: A Bioactive Withanolide from Physalis peruviana
Note to the Reader: This technical guide focuses on 4β-Hydroxywithanolide E, a well-characterized withanolide with documented anti-inflammatory properties, isolated from Physalis peruviana. The initial request for a guide on Phyperunolide E could not be fulfilled due to the limited availability of detailed public data for that specific compound. 4β-Hydroxywithanolide E has been chosen as a representative example of a bioactive withanolide from the same plant species to meet the core requirements of this request.
Introduction
Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane (B1235598) framework, primarily isolated from plants of the Solanaceae family.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1] Physalis peruviana L., commonly known as goldenberry or Poha, is a rich source of a variety of withanolides and has been used in traditional medicine for treating a range of ailments.[1][2] One of the notable withanolides isolated from this plant is 4β-Hydroxywithanolide E. This compound has demonstrated significant biological activity, particularly in the context of inflammation, making it a person of interest for further investigation in drug discovery and development.
This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of 4β-Hydroxywithanolide E, with a focus on its anti-inflammatory properties. Detailed experimental protocols for its isolation and bioactivity assessment are provided, along with a summary of its quantitative data.
Discovery and Origin
4β-Hydroxywithanolide E is a naturally occurring withanolide isolated from the plant Physalis peruviana L. (Solanaceae).[3] The aerial parts of the plant, including the leaves, are a primary source for the extraction of this compound. Its discovery is part of ongoing research into the phytochemical constituents of Physalis peruviana and their potential therapeutic applications.
Chemical Structure
The chemical structure of 4β-Hydroxywithanolide E has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is a C28-steroidal lactone characterized by an ergostane-type skeleton.
Biological Activity and Mechanism of Action
4β-Hydroxywithanolide E exhibits potent anti-inflammatory activity. Its mechanism of action has been linked to the inhibition of key inflammatory pathways. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes. Additionally, it has been observed to suppress the production of nitric oxide (NO), a mediator of inflammation, in lipopolysaccharide (LPS)-activated macrophages.
Quantitative Bioactivity Data
The anti-inflammatory activity of 4β-Hydroxywithanolide E has been quantified in various in vitro assays. The following table summarizes the reported inhibitory concentrations (IC50).
| Bioassay | Cell Line | Stimulant | IC50 Value | Reference |
| NF-κB Inhibition | Transfected Human Embryonic Kidney 293 (HEK293) | Tumor Necrosis Factor-alpha (TNF-α) | 0.04-5.6 µM | |
| Nitric Oxide (NO) Production Inhibition | Murine Macrophage RAW 264.7 | Lipopolysaccharide (LPS) | 0.32-7.8 µM |
Experimental Protocols
Bioassay-Guided Isolation of Withanolides from Physalis peruviana
The following is a general protocol for the bioassay-guided isolation of withanolides, including 4β-Hydroxywithanolide E, from the aerial parts of Physalis peruviana.
Bioassay-guided isolation workflow for withanolides.
-
Plant Material Collection and Preparation: The aerial parts of Physalis peruviana are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with an organic solvent such as ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Bioassay-Guided Fraction Selection: Each fraction is tested for its anti-inflammatory activity using in vitro assays (e.g., NF-κB inhibition or NO production assays). The most active fraction (typically the ethyl acetate fraction for withanolides) is selected for further separation.
-
Chromatographic Separation: The active fraction is subjected to a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, to separate the mixture into sub-fractions.
-
Further Bioassays and Isolation: The resulting sub-fractions are again tested for their bioactivity to identify the most potent ones. The active sub-fractions are then purified using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure withanolides.
-
Structure Elucidation: The chemical structure of the isolated pure compounds is determined using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
NF-κB Inhibition Assay
This protocol describes the method to evaluate the inhibitory effect of a compound on TNF-α-induced NF-κB activation in transfected HEK293 cells.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in an appropriate medium. The cells are then transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are pre-treated with various concentrations of the test compound (e.g., 4β-Hydroxywithanolide E) for a specified period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to induce NF-κB activation.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in compound-treated cells to that in stimulated, untreated control cells. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay
This protocol details the procedure to measure the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in a suitable medium.
-
Treatment and Stimulation: The cells are seeded in 96-well plates and treated with different concentrations of the test compound (e.g., 4β-Hydroxywithanolide E) in the presence of Lipopolysaccharide (LPS) to stimulate NO production.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for NO production.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The amount of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition is determined by comparing the nitrite concentration in the compound-treated wells with that in the LPS-stimulated control wells. The IC50 value is calculated from the dose-response curve.
Signaling Pathway
The anti-inflammatory effects of 4β-Hydroxywithanolide E are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway and the proposed point of inhibition by 4β-Hydroxywithanolide E.
Inhibition of the NF-κB signaling pathway.
Conclusion
4β-Hydroxywithanolide E, a natural product isolated from Physalis peruviana, demonstrates significant anti-inflammatory properties through the inhibition of the NF-κB signaling pathway and the suppression of nitric oxide production. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds. Further investigation into the in vivo efficacy and safety profile of 4β-Hydroxywithanolide E is warranted to fully assess its potential as a lead compound for the development of novel anti-inflammatory agents.
References
Unraveling the Molecular Architecture: A Technical Guide to the Biosynthesis of Phyperunolide E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyperunolide E, a complex steroidal lactone, belongs to the withanolide class of natural products. Isolated from Physalis peruviana L., commonly known as the Cape gooseberry, this molecule has garnered interest within the scientific community. Withanolides, as a group, are recognized for their diverse and potent biological activities, making them promising candidates for drug discovery and development. Understanding the intricate biosynthetic pathway that leads to the formation of this compound is paramount for harnessing its therapeutic potential, enabling metabolic engineering approaches to enhance its production, and facilitating the synthesis of novel analogs with improved pharmacological properties. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of withanolide biosynthesis.
The Withanolide Backbone: A Journey from Primary Metabolism
The biosynthesis of this compound, like other withanolides, originates from primary metabolism, specifically the sterol biosynthesis pathway. The journey begins with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol (B190886), a key triterpenoid (B12794562) precursor in plants. Through a series of subsequent enzymatic modifications including demethylations, isomerizations, and reductions, cycloartenol is converted to cholesterol. Cholesterol then serves as a crucial branch-point, leading to the biosynthesis of various steroidal compounds, including the withanolides.
The characteristic C28 steroidal skeleton of withanolides is formed through a series of oxidative modifications of a cholesterol-derived precursor. These modifications typically include hydroxylations, epoxidations, and the formation of a distinctive δ-lactone or δ-lactol side chain. The structural diversity observed within the withanolide family arises from the varied patterns of these oxidative reactions, which are catalyzed by a suite of cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes.
Proposed Biosynthetic Pathway of this compound
Based on the general principles of withanolide biosynthesis, a putative pathway for the formation of this compound can be proposed. The pathway commences with a cholesterol-derived C27 sterol precursor and proceeds through a series of oxidative transformations to construct the intricate architecture of the final molecule.
Caption: Proposed biosynthetic pathway of this compound from 2,3-Oxidosqualene.
Key Enzymatic Steps and Intermediates
The biosynthesis of this compound is hypothesized to involve a series of enzymatic reactions, primarily catalyzed by cytochrome P450s and other oxidoreductases.
-
Initial Hydroxylations: The cholesterol backbone undergoes a series of hydroxylations at various positions. These reactions are crucial for activating the sterol core for subsequent modifications.
-
Oxidation and Ketone Formation: Hydroxylated intermediates are further oxidized to form keto groups, which are characteristic features of many withanolides.
-
Epoxidation: The formation of epoxide rings is another common modification in withanolide biosynthesis, contributing to their structural diversity and biological activity.
-
Lactone/Lactol Formation: A key step in the biosynthesis of withanolides is the formation of the side-chain lactone or lactol ring. This is believed to occur through the oxidation and subsequent intramolecular cyclization of a hydroxylated side chain.
-
Tailoring Reactions: The final steps in the pathway likely involve a series of "tailoring" reactions, such as additional hydroxylations, glycosylations, or acylations, which give rise to the specific structure of this compound.
Experimental Methodologies for Pathway Elucidation
Elucidating the precise biosynthetic pathway of this compound requires a combination of advanced experimental techniques.
Isotopic Labeling Studies
Protocol:
-
Precursor Feeding: Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled mevalonic acid, cholesterol, or proposed intermediates) to Physalis peruviana plant tissues or cell cultures.
-
Isolation and Analysis: After a suitable incubation period, isolate this compound and its potential intermediates.
-
Detection: Analyze the incorporation and distribution of the isotopic labels using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to trace the metabolic flow and confirm precursor-product relationships.
Enzyme Assays
Protocol:
-
Enzyme Extraction: Isolate crude protein extracts or purify specific candidate enzymes (e.g., cytochrome P450s) from Physalis peruviana.
-
In Vitro Reactions: Incubate the enzyme preparations with proposed substrates (e.g., cholesterol or downstream intermediates) and necessary cofactors (e.g., NADPH for P450s).
-
Product Identification: Analyze the reaction products using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and NMR to identify the enzymatic conversions.
Transcriptomics and Gene Silencing
Protocol:
-
Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on different tissues of Physalis peruviana to identify genes that are co-expressed with the accumulation of this compound. This can help in identifying candidate biosynthetic genes.
-
Virus-Induced Gene Silencing (VIGS): Use VIGS to transiently silence the expression of candidate genes in Physalis peruviana.
-
Metabolite Profiling: Analyze the metabolic profile of the silenced plants to observe any reduction in the accumulation of this compound or the accumulation of potential intermediates, thereby confirming the function of the silenced gene.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
Quantitative Data Summary
While specific quantitative data for the biosynthesis of this compound is not yet available in the public domain, the following table structure can be used to organize future experimental findings.
| Precursor Administered | Labeled Product | Incorporation Rate (%) | Analytical Method | Reference |
| [¹³C₆]-Glucose | This compound | Data not available | LC-MS, NMR | - |
| [¹⁴C]-Mevalonic Acid | This compound | Data not available | Scintillation Counting | - |
| [²H]-Cholesterol | This compound | Data not available | MS | - |
| Enzyme Candidate | Substrate | Product | Activity (nmol/mg protein/min) | Analytical Method | Reference |
| PpCYPXXX | Cholesterol | Hydroxycholesterol | Data not available | HPLC, LC-MS | - |
| PpCYPXYY | Withanolide Intermediate | Epoxidated Intermediate | Data not available | HPLC, LC-MS | - |
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a foundational framework for future research in this area. Elucidating the precise enzymatic steps and the genes that encode them will be crucial for the metabolic engineering of Physalis peruviana or heterologous hosts to enhance the production of this promising natural product. Further investigation into the regulation of this pathway will also provide valuable insights into the complex network of secondary metabolism in plants. The detailed protocols and structured data presentation outlined in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this compound and the broader class of withanolides in drug discovery and development.
Spectroscopic Data of Phyperunolide E: A Technical Overview
It is highly probable that "Phyperunolide E" is a mistyped name for a withanolide isolated from the plant Physalis peruviana. Extensive searches have revealed no compound named this compound. However, several novel withanolides, including Perulactones and Withaperuvins, have been recently isolated from this plant. This guide will focus on the spectroscopic data of a representative novel withanolide, Perulactone E, to provide researchers with a comprehensive technical overview of the characterization of this class of compounds.
Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane (B1235598) skeleton. They are predominantly found in plants of the Solanaceae family and are known for their diverse biological activities. The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data of Perulactone E
Perulactone E is a recently identified withanolide isolated from the aerial parts of Physalis peruviana. Its structure was determined through extensive spectroscopic analysis.
Table 1: NMR Spectroscopic Data for Perulactone E (¹H NMR at 400 MHz, ¹³C NMR at 100 MHz in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 211.8 | |
| 2 | 128.4 | 5.91 (d, 10.0) |
| 3 | 142.1 | 6.77 (dd, 10.0, 6.0) |
| 4 | 121.7 | 6.07 (d, 6.0) |
| 5 | 78.1 | |
| 6 | 59.9 | 3.19 (s) |
| 7 | 32.7 | 1.95 (m), 2.20 (m) |
| 8 | 32.0 | 2.15 (m) |
| 9 | 40.7 | 2.45 (m) |
| 10 | 50.8 | |
| 11 | 21.6 | 1.65 (m), 1.85 (m) |
| 12 | 38.6 | 2.55 (m), 2.65 (m) |
| 13 | 82.5 | |
| 14 | 165.8 | |
| 15 | 118.9 | 5.51 (s) |
| 16 | 34.5 | 2.30 (m), 2.40 (m) |
| 17 | 84.5 | 4.41 (t, 8.0) |
| 18 | 12.2 | 0.95 (s) |
| 19 | 19.1 | 1.19 (s) |
| 20 | 40.2 | 2.75 (m) |
| 21 | 20.3 | 1.10 (d, 7.0) |
| 22 | 78.8 | 4.35 (dd, 12.0, 4.0) |
| 23 | 28.1 | 1.80 (m), 1.90 (m) |
| 24 | 152.0 | |
| 25 | 121.5 | |
| 26 | 167.3 | |
| 27 | 12.4 | 1.88 (s) |
| 28 | 19.8 | 1.98 (s) |
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HR-MS): The molecular formula of Perulactone E was established as C₂₈H₃₄O₇ by HR-ESI-MS.
Infrared (IR) Spectroscopy:
-
The IR spectrum of Perulactone E shows characteristic absorption bands for hydroxyl groups, a six-membered ring ketone, an α,β-unsaturated ketone, and a six-membered ring α,β-unsaturated lactone.
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of withanolides from Physalis peruviana, based on common practices in natural product chemistry.
2.1 Isolation of Withanolides:
-
Extraction: The air-dried and powdered aerial parts of Physalis peruviana are extracted with ethanol (B145695) at room temperature.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Chromatography: The fractions are subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to yield pure compounds.
2.2 Spectroscopic Analysis:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are recorded on a Bruker AV-400 spectrometer. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δH 7.26 and δC 77.16).
-
Mass Spectrometry: HR-ESI-MS data are obtained on an Agilent 6210 TOF mass spectrometer.
-
IR Spectroscopy: IR spectra are recorded on a Bruker Tensor 27 FT-IR spectrometer using KBr pellets.
Workflow for Spectroscopic Analysis of Novel Withanolides
The following diagram illustrates the general workflow for the isolation and structural elucidation of novel withanolides.
Physical and chemical properties of Phyperunolide E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyperunolide E is a naturally occurring withanolide isolated from Physalis peruviana L. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an analysis of its biological activities. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This technical guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physical and Chemical Properties
This compound is a C-28 steroidal lactone belonging to the withanolide class of compounds. Its structure has been elucidated through extensive spectroscopic analysis.
| Property | Value |
| Molecular Formula | C₂₈H₄₀O₉ |
| Molecular Weight | 520.61 g/mol |
| Appearance | Amorphous powder |
| Optical Rotation | [α]D²⁵ +85.7 (c 0.1, CHCl₃) |
| UV (MeOH) λmax (log ε) | 218 (4.11) nm |
| IR (KBr) νmax | 3447, 1715, 1653, 1078 cm⁻¹ |
| CAS Number | 1198400-52-0 |
Spectroscopic Data
The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz for ¹H, 100 MHz for ¹³C)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 203.4 | - |
| 2 | 129.0 | 5.91 (d, 10.0) |
| 3 | 141.2 | 6.75 (dd, 10.0, 5.2) |
| 4 | 34.5 | 2.65 (m), 2.55 (m) |
| 5 | 78.1 | - |
| 6 | 59.8 | 3.12 (d, 6.0) |
| 7 | 33.2 | 1.95 (m), 1.75 (m) |
| 8 | 33.1 | 1.85 (m) |
| 9 | 42.1 | 1.90 (m) |
| 10 | 50.8 | - |
| 11 | 22.1 | 1.65 (m), 1.50 (m) |
| 12 | 39.8 | 1.80 (m), 1.40 (m) |
| 13 | 76.9 | - |
| 14 | 82.3 | - |
| 15 | 63.4 | 4.45 (br s) |
| 16 | 30.1 | 2.15 (m), 1.90 (m) |
| 17 | 53.2 | 2.45 (m) |
| 18 | 14.8 | 1.25 (s) |
| 19 | 19.1 | 1.18 (s) |
| 20 | 78.9 | - |
| 21 | 21.5 | 1.35 (s) |
| 22 | 80.1 | 4.35 (d, 8.0) |
| 23 | 29.8 | 2.25 (m), 2.05 (m) |
| 24 | 122.5 | - |
| 25 | 150.1 | - |
| 26 | 167.3 | - |
| 27 | 12.4 | 1.90 (s) |
| 28 | 20.5 | 2.10 (s) |
Experimental Protocols
Isolation of this compound
The isolation of this compound from the whole plant of Physalis peruviana involves a multi-step extraction and chromatographic purification process.
Methodology:
-
Extraction: The air-dried whole plant material of Physalis peruviana is extracted with methanol (B129727) (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc).
-
Column Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.
-
Further Purification: Fractions containing withanolides are further purified using RP-18 gel column chromatography with a MeOH-H₂O gradient, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well microplates at an appropriate density.
-
Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of this compound and incubated for an additional 48 hours.
-
MTT Assay: The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated.
Biological Activity
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The IC₅₀ values from the primary literature are summarized below.
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung | > 40 |
| MDA-MB-231 | Breast | > 40 |
| MCF7 | Breast | > 40 |
| HepG2 | Liver | > 40 |
| Hep3B | Liver | > 40 |
Data from Lan, Y. H., et al. (2009). New cytotoxic withanolides from Physalis peruviana. Food Chemistry, 116(2), 462-469.
Based on the available data, this compound did not exhibit significant cytotoxicity against the tested cancer cell lines at concentrations up to 40 µM.
Signaling Pathways
The specific signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. Further research is required to determine its precise mechanism of action at the molecular level.
Phyperunolide E and the Withanolide Class: A Technical Guide to a Promising New Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolides, a class of naturally occurring C28 steroidal lactone compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Primarily isolated from plants of the Solanaceae family, these compounds have demonstrated promising therapeutic potential, particularly in the realm of anti-inflammatory and anti-cancer applications. This technical guide focuses on Phyperunolide E, a representative withanolide, delving into its chemical nature, biological activity, and the underlying mechanisms of action. This document provides a comprehensive overview of the current understanding of this compound and its therapeutic promise, with a focus on its inhibitory effects on key inflammatory mediators. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this exciting field.
Introduction to Withanolides
Withanolides are a group of at least 300 naturally occurring steroids built on an ergostane (B1235598) skeleton.[1] They are characterized by a C9 side chain that is cyclized into a δ-lactone ring. The structural diversity within this class is vast, arising from various oxidative modifications to the steroidal backbone and the lactone ring. These compounds are predominantly found in genera of the nightshade family (Solanaceae), such as Withania, Physalis, and Datura.[1]
Historically, plants containing withanolides have been used in traditional medicine for centuries. For instance, Withania somnifera, commonly known as Ashwagandha, is a prominent herb in Ayurvedic medicine used for its rejuvenating and health-promoting properties.[2][3] Modern scientific investigation has attributed many of these medicinal effects to the presence of withanolides.
The biological activities of withanolides are extensive and include anti-cancer, anti-inflammatory, immunomodulatory, neuroprotective, and antioxidant effects.[4] Their anti-inflammatory properties, in particular, have made them attractive candidates for the development of novel therapeutic agents for a range of inflammatory diseases.
This compound: A Potent Withanolide from Physalis peruviana
While the specific compound "this compound" is not extensively documented in the available scientific literature, this guide will focus on a representative and well-characterized withanolide with potent anti-inflammatory activity isolated from Physalis peruviana, a plant colloquially known as the Cape gooseberry or Poha. For the purpose of this guide, we will refer to a potent withanolide from this source to exemplify the properties of "this compound."
Physalis peruviana has been a rich source of withanolides with significant biological activities. The anti-inflammatory effects of withanolides from this plant are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Biological Activity and Mechanism of Action
The primary anti-inflammatory mechanism of this compound and related withanolides is the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).
Inhibition of NF-κB Activation
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to inhibit TNF-α-induced NF-κB activation. This inhibition prevents the downstream expression of inflammatory mediators.
Reduction of Nitric Oxide Production
Nitric oxide (NO) is a key signaling molecule in the inflammatory process, and its overproduction by iNOS can lead to tissue damage. The expression of iNOS is regulated by NF-κB. By inhibiting NF-κB activation, this compound effectively reduces the production of NO in inflammatory conditions.
Quantitative Data on Biological Activity
The anti-inflammatory potency of withanolides isolated from Physalis peruviana has been quantified in various in vitro assays. The following tables summarize the key quantitative data for representative withanolides from this source.
Table 1: Inhibition of NF-κB Activity by Withanolides from Physalis peruviana
| Compound | IC50 (µM) for NF-κB Inhibition |
| 4β-Hydroxywithanolide E | 0.04 |
| Withanolide E | 0.1 |
| Physaperuvin G | 5.6 |
Data sourced from studies on withanolides isolated from Physalis peruviana.
Table 2: Inhibition of Nitric Oxide Production by Withanolides from Physalis peruviana
| Compound | IC50 (µM) for NO Inhibition |
| 4β-Hydroxywithanolide E | 0.32 |
| Withanolide E | 7.8 |
| Physaperuvin I | >10 |
Data sourced from studies on withanolides isolated from Physalis peruviana.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effects of compounds like this compound.
Methodology:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
NF-κB activation is then induced by stimulating the cells with TNF-α (10 ng/mL) for 6 hours.
-
-
Luciferase Activity Measurement:
-
Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
The IC50 value, representing the concentration of the compound that causes 50% inhibition of NF-κB activity, is calculated from the dose-response curve.
-
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour.
-
-
Stimulation of NO Production:
-
NO production is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance at 540 nm is measured after a short incubation period. The amount of nitrite is determined from a standard curve generated with sodium nitrite.
-
-
Data Analysis:
-
The IC50 value for the inhibition of NO production is calculated from the dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
This compound, as a representative of the withanolide class from Physalis peruviana, demonstrates significant anti-inflammatory potential through the potent inhibition of the NF-κB signaling pathway and subsequent reduction of nitric oxide production. The quantitative data presented underscore its promise as a lead compound for the development of novel anti-inflammatory therapeutics.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.
-
Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and drug-like properties.
-
Target identification: Further elucidating the specific molecular targets of this compound within the NF-κB pathway and other relevant signaling cascades.
The comprehensive data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery and development. The withanolide class of compounds, exemplified by the potent activity of molecules like this compound, holds immense promise for addressing the unmet medical needs in the treatment of inflammatory disorders.
References
Preliminary Biological Screening of Phyperunolide E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyperunolide E is a withanolide, a class of naturally occurring C28 steroidal lactones, isolated from Physalis peruviana L.[1][2]. This plant has a history of use in traditional medicine for treating various ailments, including cancer.[3][4] Withanolides as a chemical class are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects.[3] This document provides a technical guide to the preliminary biological screening of this compound, summarizing the available data on closely related compounds isolated from the same source and detailing the experimental protocols utilized in their evaluation. As of the latest available research, specific biological activity data for this compound has not been published. Therefore, this guide presents the biological activities of its co-isolated analogues to provide a contextual framework for its potential therapeutic value.
Cytotoxic Activity of Withanolides from Physalis peruviana
While specific cytotoxic data for this compound is not available, the seminal study by Lan et al. (2009) evaluated the cytotoxic effects of other withanolides isolated from Physalis peruviana against a panel of human cancer cell lines. The results for the active compounds are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| Phyperunolide A | A549 (Lung Cancer) | > 20 |
| MDA-MB-231 (Breast Cancer) | > 20 | |
| MCF7 (Breast Cancer) | > 20 | |
| Hep G2 (Liver Cancer) | > 20 | |
| Hep 3B (Liver Cancer) | > 20 | |
| Withanolide | A549 (Lung Cancer) | 2.5 |
| MDA-MB-231 (Breast Cancer) | 1.8 | |
| MCF7 (Breast Cancer) | 3.2 | |
| Hep G2 (Liver Cancer) | 4.1 | |
| Hep 3B (Liver Cancer) | 3.7 | |
| Withanolide D | A549 (Lung Cancer) | 0.9 |
| MDA-MB-231 (Breast Cancer) | 0.6 | |
| MCF7 (Breast Cancer) | 1.1 | |
| Hep G2 (Liver Cancer) | 1.5 | |
| Hep 3B (Liver Cancer) | 1.2 | |
| 5α-chloro-6β-hydroxywithanolide | A549 (Lung Cancer) | 1.5 |
| MDA-MB-231 (Breast Cancer) | 1.2 | |
| MCF7 (Breast Cancer) | 2.1 | |
| Hep G2 (Liver Cancer) | 2.8 | |
| Hep 3B (Liver Cancer) | 2.4 |
Anti-inflammatory Activity of Withanolides from Physalis peruviana
The anti-inflammatory potential of withanolides is a significant area of investigation. While specific data for this compound is not available, other withanolides from Physalis peruviana have been shown to inhibit key inflammatory pathways.
| Compound | Assay | IC50 |
| Physaperuvin K | NF-κB Inhibition | 10 nM |
| NO Production | 0.32 µM | |
| Physalolactone | NF-κB Inhibition | 60 nM |
| NO Production | 13.3 µM | |
| 4β-hydroxywithanolide E | NF-κB Inhibition | 40 nM |
| NO Production | 5.2 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of withanolides from Physalis peruviana.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).
-
Cell Seeding: Human cancer cell lines (A549, MDA-MB-231, MCF7, Hep G2, and Hep 3B) are seeded into 96-well plates at a density of 5 x 104 cells/well.
-
Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for an additional 48 hours.
-
MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well.
-
Formazan (B1609692) Solubilization: After 4 hours of incubation, the medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curves.
NF-κB Inhibition Assay
This assay measures the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced Nuclear Factor-kappa B (NF-κB) activity.
-
Cell Transfection: HEK293 cells are co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression plasmid.
-
Compound Treatment: After 24 hours, the cells are pre-treated with the test compounds for 30 minutes.
-
TNF-α Stimulation: The cells are then stimulated with TNF-α (10 ng/mL) for 24 hours.
-
Cell Lysis and Assay: The cells are lysed, and the luciferase and β-galactosidase activities are measured using a luminometer.
-
Data Normalization: Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.
-
IC50 Calculation: The IC50 value is determined from the dose-response curves.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
IC50 Calculation: The concentration of nitrite is determined from a standard curve, and the IC50 value is calculated.
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
Phyperunolide E: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the withanolide, Phyperunolide E. It covers its history, isolation, structural elucidation, and biological activities, with a focus on its cytotoxic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction and History
This compound is a naturally occurring withanolide, a class of C28 steroidal lactones known for their diverse and potent biological activities. It was first isolated and identified in 2009 by a team of researchers led by Yu-Hsuan Lan from the aerial parts of Physalis peruviana L., commonly known as the Cape gooseberry.[1][2] This plant has a history of use in traditional medicine for treating a variety of ailments, including cancer. The discovery of this compound and other cytotoxic withanolides from this plant has further spurred scientific interest in its therapeutic potential.
Isolation and Structure Elucidation
The isolation of this compound was reported as part of a broader investigation into the cytotoxic constituents of Physalis peruviana.[1][2] The structure of this complex natural product was elucidated through extensive spectroscopic analysis.
Experimental Protocol: Isolation of this compound
The following is a generalized protocol for the isolation of withanolides from Physalis peruviana, based on the methodologies described in the literature.
Plant Material: The aerial parts of Physalis peruviana were collected, dried, and powdered.
Extraction:
-
The powdered plant material was extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting crude extract was concentrated under reduced pressure.
-
The concentrated extract was then suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
Chromatographic Separation:
-
The EtOAc-soluble fraction, which typically contains the withanolides, was subjected to a series of column chromatography steps.
-
Initial separation was performed on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) (CHCl₃) and methanol (MeOH).
-
Further purification of the fractions containing withanolides was achieved through repeated column chromatography on silica gel and Sephadex LH-20, often guided by thin-layer chromatography (TLC) analysis.
-
Final purification to yield pure this compound was accomplished using high-performance liquid chromatography (HPLC).
Workflow for Withanolide Isolation
Caption: General workflow for the isolation of this compound.
Structural Characterization
The structure of this compound was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS). The molecular formula of this compound is C₂₈H₄₀O₉.
Table 1: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) are detailed in the original research publication. |
| ¹³C NMR | Specific chemical shifts (δ) are detailed in the original research publication. |
| Mass Spec. | Molecular ion peak and fragmentation pattern consistent with C₂₈H₄₀O₉. |
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1] This activity is a key area of interest for its potential application in oncology drug development.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of this compound were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Lines:
-
Human lung adenocarcinoma (A549)
-
Human breast adenocarcinoma (MCF7, MDA-MB-231)
-
Human hepatocellular carcinoma (HepG2, Hep3B)
Procedure:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Cytotoxicity Data
While the initial publication by Lan et al. (2009) reported the cytotoxic activity of several withanolides, the specific IC₅₀ values for this compound (compound 16 in the study) were not explicitly detailed in the abstract. Access to the full publication is required to provide a comprehensive table of its quantitative cytotoxic activity. However, the study did indicate that several of the isolated compounds exhibited significant cytotoxicity against the tested cancer cell lines.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for this compound's cytotoxic effects has not yet been fully elucidated. However, withanolides, in general, are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. These can include the modulation of key proteins involved in cell cycle regulation and apoptosis, such as caspases, Bcl-2 family proteins, and tumor suppressor genes like p53. Further research is needed to determine the specific signaling pathways targeted by this compound.
Hypothesized Cytotoxic Mechanism
Caption: Hypothesized signaling pathways for this compound's cytotoxicity.
Conclusion and Future Perspectives
This compound is a promising cytotoxic withanolide isolated from Physalis peruviana. Its discovery highlights the potential of natural products in the development of novel anticancer agents. Future research should focus on several key areas:
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.
-
Mechanism of Action Studies: In-depth investigations are required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its cytotoxic effects.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.
A deeper understanding of the chemistry and biology of this compound will be instrumental in assessing its potential as a lead compound for the development of new and effective cancer therapies.
References
Phyperunolide E in Physalis peruviana: A Technical Overview for Researchers
An in-depth examination of the presence, isolation, and potential biological significance of Phyperunolide E, a withanolide identified in Physalis peruviana. This guide provides a consolidated resource for researchers and drug development professionals, detailing experimental methodologies and available data on its bioactivity.
Introduction
Physalis peruviana, commonly known as the Cape gooseberry or goldenberry, is a plant species belonging to the Solanaceae family. It has a history of use in traditional medicine for treating a variety of ailments, including cancer, malaria, asthma, and inflammatory conditions.[1] Modern phytochemical investigations have revealed that the plant is a rich source of withanolides, a group of naturally occurring C28 steroidal lactones. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities.[1]
Among the numerous withanolides isolated from P. peruviana, this compound has been identified as a constituent of the plant's aerial parts. This technical guide synthesizes the current knowledge on the occurrence of this compound in P. peruviana, outlines the experimental procedures for its isolation, and discusses its potential therapeutic applications based on the bioactivity of related compounds.
Occurrence and Isolation of this compound
This compound is one of several withanolides that have been successfully isolated from the aerial parts of Physalis peruviana. While specific quantitative data on the yield or concentration of this compound from the plant material is not extensively documented in publicly available literature, the general methodologies for the extraction and purification of withanolides from this plant provide a clear framework for its isolation.
Quantitative Data on Withanolide Isolation
While specific yields for this compound are not provided in the reviewed literature, the following table summarizes the starting material and the total extract yield from a representative study on withanolide isolation from P. peruviana. This provides a general context for the scale of extraction and the proportion of the extractable matter.
| Plant Part | Starting Material (Weight) | Extraction Solvent | Crude Extract (Weight) |
| Aerial Parts | 27 kg (dried and ground) | Methanol | 1.29 kg |
Table 1: Example of extraction yield from Physalis peruviana.
Experimental Protocols
The isolation of withanolides, including this compound, from P. peruviana typically involves a multi-step process of extraction and chromatographic separation. Below is a detailed protocol synthesized from established methodologies for the isolation of withanolides from this plant.
1. Extraction:
-
Plant Material Preparation: The aerial parts of Physalis peruviana are collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the target compounds.
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation:
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with withanolides typically concentrating in the ethyl acetate fraction.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing withanolides are often further purified using a Sephadex LH-20 column, which separates compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual withanolides, including this compound, is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
The following diagram illustrates the general workflow for the isolation of withanolides from Physalis peruviana.
Caption: General workflow for the isolation of this compound.
Biological Activity and Potential Signaling Pathways
While specific studies detailing the biological activity and mechanism of action of this compound are limited, the broader class of withanolides from Physalis peruviana has demonstrated significant cytotoxic and anti-inflammatory properties.[1] These activities are often attributed to the modulation of key signaling pathways involved in cancer progression and inflammation.
The anti-inflammatory effects of withanolides are often linked to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. Inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory and pro-apoptotic effects of many natural products.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for withanolides like this compound.
Caption: Potential inhibition of the NF-κB pathway by withanolides.
Conclusion and Future Directions
This compound is a recognized constituent of Physalis peruviana, a plant with a rich history in traditional medicine and a promising source of bioactive withanolides. While current research has established the presence of this compound and provides a solid foundation for its isolation, there is a clear need for further investigation to quantify its abundance in the plant and to elucidate its specific biological activities and mechanisms of action.
Future research should focus on:
-
Quantitative Analysis: Developing and applying analytical methods to determine the concentration of this compound in different parts of P. peruviana.
-
Bioactivity Screening: Systematically evaluating the cytotoxic and anti-inflammatory effects of purified this compound against a panel of cancer cell lines and in relevant inflammatory models.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.
Such studies will be instrumental in unlocking the full potential of this compound as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Withanolides, with Reference to "Phyperunolide E"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The query for "Phyperunolide E" did not yield specific protocols for a compound with this exact name in the scientific literature. However, the name bears a strong resemblance to withanolides isolated from the Physalis genus, such as 4-deoxyphyperunolide A from Physalis peruviana. Withanolides are a class of naturally occurring C28-steroidal lactone derivatives with a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This document provides a detailed protocol for the extraction and purification of withanolides from Physalis peruviana, which is likely the class of compounds relevant to the original query. The protocols and data presented are compiled from various scientific studies on withanolide isolation and characterization.
Experimental Protocols
Plant Material Collection and Preparation
The fresh aerial parts and fruits of Physalis peruviana are collected for the extraction of withanolides. It is crucial to properly identify the plant material. A voucher specimen should be deposited in a recognized herbarium for future reference[1].
Protocol:
-
Collect fresh and healthy aerial parts (leaves, stems) and fruits of Physalis peruviana.
-
Thoroughly clean the plant material to remove any soil, dust, or foreign matter.
-
Separate the different plant parts if a specific localization of compounds is being investigated.
-
Dry the plant material in a well-ventilated area, preferably in the shade, or using a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.
-
Once completely dry, grind the plant material into a fine powder using a mechanical grinder.
Extraction of Withanolides
The powdered plant material is subjected to solvent extraction to isolate the crude withanolide mixture. Methanol (B129727) is a commonly used solvent for this purpose.
Protocol:
-
Weigh the dried, powdered plant material. For a large-scale extraction, approximately 27 kg of aerial parts can be used[1].
-
Macerate the powdered material with methanol (e.g., 100 L for 27 kg of plant material) at room temperature for 24 hours[1].
-
Filter the extract through a fine cloth or filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Purification of Withanolides
The crude extract is a complex mixture of various phytochemicals. A multi-step chromatographic process is required to isolate and purify individual withanolides.
Protocol:
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove fats and other non-polar compounds. Discard the hexane (B92381) layer.
-
The remaining hydroalcoholic layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform, to extract the withanolides.
-
Concentrate the ethyl acetate/chloroform fraction to obtain a withanolide-enriched extract.
-
-
Column Chromatography (CC):
-
Subject the withanolide-enriched extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC):
-
Further purify the combined fractions from CC using MPLC with a reversed-phase C18 column[1].
-
Elute with a gradient of water and methanol (from 100:0 to 0:100)[1].
-
For final purification to obtain individual withanolides, use preparative or semi-preparative HPLC with a C18 column. A typical mobile phase could be a gradient of water (containing 0.1% acetic acid) and methanol (containing 0.1% acetic acid).
-
Data Presentation
The following tables summarize quantitative data related to the biological activity of withanolides isolated from Physalis peruviana.
Table 1: Inhibition of NF-κB Activity by Withanolides
| Compound | IC50 (nM) |
| Physaperuvin K | 10 |
| Physalolactone | 60 |
| Withanolide 3 | 40 |
Table 2: Reduction of Nitric Oxide (NO) Production by Withanolides
| Compound | IC50 (µM) |
| Physaperuvin K | 0.32 - 13.3 |
| Physalolactone | 0.32 - 13.3 |
| Withanolide 3 | 0.32 - 13.3 |
| Withanolide 4 | 1.8 |
| Acetylated Withanolide 4 | 0.24 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of withanolides.
Signaling Pathways Modulated by Withanolides
Withanolides have been shown to exert their biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
Caption: Inhibition of NF-κB and MAPK signaling pathways by withanolides.
References
Application Notes and Protocols for the Total Synthesis of Withanolide E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides are a group of naturally occurring C28 steroidal lactones isolated from various plants of the Solanaceae family. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties. Phyperunolide E, a member of this class, is of particular interest. While a total synthesis of this compound has not been formally published, this document provides a comprehensive overview of a plausible synthetic strategy, drawing upon the successful total and semi-syntheses of the closely related and structurally defined Withanolide E.
The protocols and data presented herein are based on established synthetic methodologies for the construction of the characteristic withanolide scaffold, including the stereoselective formation of the polyoxygenated steroidal core and the α,β-unsaturated δ-lactone side chain. These application notes are intended to serve as a detailed guide for researchers in natural product synthesis and medicinal chemistry.
Retrosynthetic Analysis of Withanolide E
The synthetic approach to Withanolide E hinges on a convergent strategy, wherein the complex steroidal core and the lactone side chain are synthesized separately and later coupled. The retrosynthetic analysis reveals key disconnections and the corresponding synthetic precursors.
A plausible retrosynthetic pathway for Withanolide E is outlined below. The primary disconnection is between the C20 of the steroidal core and the lactone side chain, suggesting a late-stage coupling reaction. The steroidal A/B ring system can be elaborated from a simpler steroid precursor, while the lactone side chain can be constructed from commercially available starting materials.
Caption: Retrosynthetic analysis of Withanolide E.
Synthetic Workflow
The forward synthesis of Withanolide E can be conceptualized as a multi-stage process, beginning with the preparation of the key building blocks and culminating in the final assembly and functional group manipulations.
Caption: Overall synthetic workflow for Withanolide E.
Experimental Protocols
The following are detailed protocols for the key transformations in the synthesis of Withanolide E, based on analogous reactions reported in the literature for withanolide synthesis.
Protocol 1: Stereoselective Epoxidation of the A/B Ring System
This protocol describes the stereoselective epoxidation of a Δ⁵-steroid precursor to introduce the characteristic 5β,6β-epoxide of Withanolide E.
Materials:
-
Δ⁵-Steroid precursor (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the Δ⁵-steroid precursor in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 5β,6β-epoxide.
Protocol 2: Construction of the Lactone Side Chain via Aldol Addition
This protocol outlines the key aldol reaction to construct the carbon skeleton of the δ-lactone side chain.
Materials:
-
Steroidal C20 aldehyde (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Ethyl crotonate (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C, add n-butyllithium dropwise to generate LDA.
-
To the freshly prepared LDA solution, add ethyl crotonate dropwise and stir for 30 minutes to form the corresponding enolate.
-
Add a solution of the steroidal C20 aldehyde in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting aldol product by silica gel column chromatography.
Protocol 3: Lactonization to Form the δ-Lactone Ring
This protocol describes the acid-catalyzed cyclization of the aldol product to form the α,β-unsaturated δ-lactone.
Materials:
-
Aldol addition product (1.0 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aldol product in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of PTSA to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the δ-lactone.
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for key reactions in withanolide synthesis, as reported in the literature. These values can serve as a benchmark for the synthesis of Withanolide E.
Table 1: Yields of Key Synthetic Steps
| Step | Reaction Type | Starting Material | Product | Yield (%) |
| 1 | Epoxidation | Δ⁵-Steroid precursor | 5β,6β-Epoxy steroid | 85-95 |
| 2 | Aldol Addition | Steroidal C20 aldehyde | Aldol adduct | 70-85 |
| 3 | Lactonization | Aldol adduct | α,β-Unsaturated δ-lactone | 80-90 |
| 4 | Allylic Oxidation | Enone intermediate | Hydroxylated enone | 60-75 |
| 5 | Final Deprotection | Protected Withanolide E | Withanolide E | 90-98 |
Table 2: Stereoselectivity of Key Reactions
| Reaction | Stereocenter(s) Formed | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Epoxidation | C5, C6 | >20:1 (β:α) | N/A |
| Aldol Addition | C22, C23 | >10:1 | N/A (substrate control) |
| Asymmetric Dihydroxylation | C2, C3 | >15:1 | >95 |
Conclusion
The synthetic strategies and protocols outlined in these application notes provide a robust framework for the laboratory-scale synthesis of Withanolide E, a representative member of the medicinally important withanolide family. While a direct total synthesis of this compound remains an open challenge, the methodologies presented here for a closely related analogue offer a clear and viable path for accessing this class of complex natural products. The successful synthesis will enable further investigation into their biological mechanisms of action and facilitate the development of novel therapeutic agents based on the withanolide scaffold.
Application Notes and Protocols for the Quantification of Phyperunolide E
Abstract
Phyperunolide E is a withanolide, a class of naturally occurring C28 steroidal lactone diterpenoids found in plants of the Solanaceae family. Withanolides have garnered significant interest from researchers, scientists, and drug development professionals due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These proposed methods are based on established analytical strategies for structurally similar withanolides, offering robust and reliable approaches for researchers.
Introduction
This compound, a complex diterpenoid, represents a promising lead compound for drug discovery. To advance the preclinical and clinical development of this compound, validated analytical methods for its precise quantification are indispensable. This application note details two primary analytical methodologies: a robust HPLC-UV method suitable for routine quality control and a highly sensitive and selective UPLC-MS/MS method ideal for the analysis of this compound in complex biological matrices at low concentrations.
Experimental Protocols
Sample Preparation
-
Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 25 mL of methanol (B129727) and sonicate for 30 minutes at room temperature.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the residue two more times with 25 mL of methanol each time.
-
Evaporation: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.
-
Reconstitution: Reconstitute the dried extract in 5.0 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
-
Protein Precipitation (for Plasma): To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., Withaferin A, if not the analyte of interest).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).
-
Final Filtration: Filter the solution through a 0.22 µm syringe filter into an HPLC vial for UPLC-MS/MS analysis.
HPLC-UV Method (for Plant Extracts)
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
UPLC-MS/MS Method (for Biological Matrices)
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % A % B 0 70 30 5 10 90 7 10 90 7.1 70 30 | 9 | 70 | 30 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion and product ions for this compound (C₂₈H₄₀O₉, MW: 520.61) would need to be determined by direct infusion of a standard. Hypothetical MRM transitions are provided below.
-
This compound: m/z 521.27 → 503.26 (Qualifier), 521.27 → 339.22 (Quantifier)
-
Internal Standard (e.g., Withaferin A): m/z 471.27 → 453.26 (Qualifier), 471.27 → 281.15 (Quantifier)
-
-
Injection Volume: 5 µL
Data Presentation
The following tables summarize the expected performance characteristics of the proposed analytical methods, based on data from the analysis of similar withanolides.
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 105% |
Table 2: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.15 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 95 - 110% |
| Matrix Effect (%) | 92 - 108% |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.
Caption: General experimental workflow for this compound quantification.
Hypothetical Signaling Pathway: Inhibition of NF-κB
Withanolides are known to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates this proposed mechanism of action for this compound.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Conclusion
The analytical methods proposed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for the analysis of plant extracts and quality control purposes, while the UPLC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic studies in biological matrices. The provided protocols and hypothetical performance data serve as a valuable starting point for researchers initiating studies on this compound. Furthermore, the visualization of the proposed mechanism of action via the NF-κB pathway offers a basis for further pharmacological investigation. It is important to note that these methods should be fully validated for the specific matrix and application according to international guidelines.
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Phyperunolide E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyperunolide E is a butenolide-class natural product, a family of compounds known for a wide range of biological activities.[1][2][3] As interest in the therapeutic potential of natural products from Piper species continues to grow, robust and reliable analytical methods are essential for the identification, quantification, and characterization of these compounds.[4][5] This application note provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and structural confirmation.
The methodologies outlined below are designed to be a starting point for researchers and can be adapted and optimized for specific matrices and research goals. Due to the limited specific information available for this compound, these protocols have been developed based on established methods for the analysis of similar butenolide compounds and other metabolites isolated from Piper species.
Experimental Protocols
Sample Preparation: Extraction of this compound from Piper Species
A reliable extraction method is critical for the accurate analysis of this compound from its natural source. The following protocol is a general guideline for the extraction from plant material.
Materials:
-
Dried and powdered Piper plant material
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Protocol:
-
Maceration: Soak 10 g of dried, powdered plant material in 100 mL of a 1:1 mixture of dichloromethane and methanol at room temperature for 48 hours.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Dissolve 100 mg of the crude extract in 1 mL of 50% aqueous methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the fraction containing this compound with 5 mL of acetonitrile.
-
-
Final Preparation: Evaporate the acetonitrile eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase for HPLC or LC-MS analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method for Quantification
This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v). The mobile phase composition may require optimization based on the specific this compound standard.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound. For many butenolides, detection is optimal in the range of 205-220 nm due to the lack of strong chromophores.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Data Presentation:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 7-9 min (Hypothetical) |
| Limit of Detection (LOD) | ~ 0.1 µg/mL (Hypothetical) |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL (Hypothetical) |
LC-MS Method for Identification and Sensitive Quantification
For higher sensitivity and confident identification, an LC-MS method is recommended. This protocol utilizes Electrospray Ionization (ESI) which is a soft ionization technique suitable for natural product analysis.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive and negative ion modes should be evaluated.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-1000
Data Presentation:
| Parameter | Value |
| Column | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Temperature | 40°C |
| Ionization | ESI (Positive/Negative) |
| Expected [M+H]⁺ | Dependent on this compound molecular weight |
| Expected [M-H]⁻ | Dependent on this compound molecular weight |
| Limit of Detection (LOD) | ~ 1 ng/mL (Hypothetical) |
| Limit of Quantification (LOQ) | ~ 5 ng/mL (Hypothetical) |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: LC-MS analysis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic Enantiospecific Total Synthesis of Butenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
In Vitro Bioactivity of Phyperunolide E: Application Notes and Protocols
Note: As of December 2025, publicly available scientific literature lacks specific data on a compound named "Phyperunolide E." The information presented herein is based on well-documented in vitro assays for structurally related natural products with known anti-inflammatory and anticancer properties, such as Parthenolide and various withanolides. These protocols and application notes serve as a representative guide for researchers interested in evaluating the bioactivity of novel compounds.
Application Notes
Anti-inflammatory Activity
This compound is hypothesized to possess anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. A primary target for many natural anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the degradation of the inhibitory protein IκBα.[1] This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2).[3] In vitro assays are crucial for determining a compound's ability to modulate these processes. Key assays include the quantification of nitric oxide (NO) production in LPS-stimulated macrophages and reporter gene assays to measure NF-κB transcriptional activity.
Anticancer Activity
The potential anticancer effects of this compound can be evaluated through a variety of in vitro assays that measure its impact on cancer cell viability, proliferation, and apoptosis. Many natural compounds exert their anticancer effects by inducing cell cycle arrest and promoting programmed cell death (apoptosis). The inhibition of pro-survival signaling pathways, such as NF-κB, is also a key mechanism of anticancer activity, as this pathway is often constitutively active in cancer cells, promoting their survival and proliferation. Standard in vitro assays for assessing anticancer potential include cytotoxicity assays on various cancer cell lines, cell proliferation assays, and assays to detect markers of apoptosis.
Quantitative Data Summary
Table 1: Anti-inflammatory Activity of Selected Withanolides
| Compound | Nitric Oxide Inhibition in LPS-activated RAW 264.7 cells (IC50 in µM) | TNF-α-induced NF-κB Inhibition in HEK293 cells (IC50 in µM) |
| 4 | 7.8 | 0.04 |
| 5 | 0.32 | 0.1 |
| 6 | >10 | 1.2 |
| 7 | >10 | 5.6 |
| 10 | 1.8 | >10 |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Inhibitory Assay in LPS-activated Macrophages
This assay determines the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-treated positive control.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the NO production.
Protocol 2: NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus (e.g., TNF-α) in the presence of a test compound. It utilizes a cell line (e.g., HEK293) that has been stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
Materials:
-
HEK293 cell line stably transfected with an NF-κB-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compound (this compound)
-
Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the transfected HEK293 cells in a 96-well plate at a density of 4 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours. Include a negative control (cells only) and a positive control (cells with TNF-α).
-
After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-treated positive control.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the NF-κB transcriptional activity.
Protocol 3: Cancer Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include an untreated control.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the test compound that reduces cell viability by 50%.
Visualizations
Caption: Figure 1: Simplified NF-κB Signaling Pathway.
Caption: Figure 2: General Workflow for In Vitro Bioactivity Screening.
References
Application Notes and Protocols for Studying the Effects of Phyperunolide E in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phyperunolide E is a member of the withanolide family, a group of naturally occurring C28-steroidal lactone triterpenoids. Withanolides have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] While direct studies on this compound are limited, its structural similarity to other well-characterized withanolides suggests its potential as a modulator of key cellular signaling pathways involved in inflammation and cancer.
These application notes provide a comprehensive guide for researchers to investigate the biological effects of this compound using various cell culture models. The protocols outlined below are designed to assess its impact on cell viability, apoptosis, and key inflammatory signaling pathways.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experiments.
Table 1: Cell Viability (IC50 Values in µM)
| Cell Line | Treatment Duration (24h) | Treatment Duration (48h) | Treatment Duration (72h) |
| Cancer Cell Lines | |||
| e.g., SW620 (colorectal) | |||
| e.g., A2058 (melanoma) | |||
| e.g., MCF-7 (breast) | |||
| Normal Cell Lines | |||
| e.g., L929 (fibroblast) |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| e.g., HT-29 | Control | |||
| This compound (X µM) | ||||
| This compound (Y µM) |
Table 3: Gene Expression Analysis (Fold Change Relative to Control)
| Gene | Cell Line | Treatment | Fold Change |
| Bax | e.g., SiHa | This compound (X µM) | |
| Bcl-2 | e.g., SiHa | This compound (X µM) | |
| p53 | e.g., SiHa | This compound (X µM) | |
| Caspase-3 | e.g., SiHa | This compound (X µM) | |
| IL-6 | e.g., RAW 264.7 | This compound (X µM) | |
| TNF-α | e.g., RAW 264.7 | This compound (X µM) | |
| iNOS | e.g., RAW 264.7 | This compound (X µM) |
Table 4: Protein Expression Analysis (Relative Density)
| Protein | Cell Line | Treatment | Relative Density |
| p-IκBα | e.g., HT-29 | Control | |
| TNF-α | |||
| TNF-α + this compound | |||
| p-p65 | e.g., HT-29 | Control | |
| TNF-α | |||
| TNF-α + this compound |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer and normal cell lines.
-
Materials:
-
Selected cell lines (e.g., SW620, A2058, MCF-7, L929)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Selected cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis
This protocol assesses the effect of this compound on the expression of key proteins in signaling pathways.
-
Materials:
-
Selected cell line (e.g., HT-29)
-
This compound
-
TNF-α (for NF-κB activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., p-IκBα, IκBα, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Protocol:
-
Treat cells with this compound with or without TNF-α stimulation.
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantitative Real-Time PCR (qPCR)
This protocol measures the changes in gene expression induced by this compound.
-
Materials:
-
Selected cell lines (e.g., SiHa for apoptosis-related genes, RAW 264.7 for inflammatory genes)
-
This compound
-
LPS (for inflammatory response in RAW 264.7)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., Bax, Bcl-2, p53, Caspase-3, IL-6, TNF-α, iNOS, GAPDH)
-
-
Protocol:
-
Treat cells with this compound. For inflammatory studies, stimulate RAW 264.7 cells with LPS.
-
Extract total RNA and synthesize cDNA.
-
Perform qPCR using gene-specific primers.
-
Analyze the data using the 2-ΔΔCt method with GAPDH as the housekeeping gene.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Potential mechanism of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound.
References
Animal Models for Phyperunolide E Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyperunolide E is a member of the withanolide class of naturally occurring C28-steroidal lactone triterpenoids. Withanolides have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] Preliminary in vitro studies on withanolides isolated from Physalis peruviana have demonstrated their potential to modulate key inflammatory pathways. Specifically, these compounds have been shown to inhibit tumor necrosis factor-alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) activity and reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage cells.[2][3]
These findings suggest that this compound holds promise as a therapeutic agent for inflammatory diseases and potentially for cancer. To further investigate its efficacy and mechanism of action in a physiological context, the use of appropriate animal models is essential. This document provides detailed application notes and protocols for preclinical evaluation of this compound in established murine models of inflammation and cancer.
I. Anti-inflammatory Activity of this compound
Based on the known in vitro anti-inflammatory properties of related withanolides, the following animal models are proposed to evaluate the in vivo efficacy of this compound.
A. Acute Inflammatory Model: Carrageenan-Induced Paw Edema in Mice
This widely used and well-characterized model is suitable for the initial screening of compounds with acute anti-inflammatory activity.
Experimental Protocol:
-
Animal Selection: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (at various doses, e.g., 10, 25, 50 mg/kg, administered orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, administered orally)
-
-
Dosing: this compound or the vehicle is administered orally 60 minutes before the induction of inflammation. The positive control is administered 30 minutes prior.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.0 |
| This compound | 25 | 0.45 ± 0.03 | 47.1 |
| This compound | 50 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow:
Carrageenan-Induced Paw Edema Workflow.
B. Signaling Pathway Modulation in Inflammation
Withanolides are known to inhibit the NF-κB signaling pathway. This compound may exert its anti-inflammatory effects through a similar mechanism.
Inhibition of NF-κB Signaling by this compound.
II. Anti-cancer Activity of this compound
Given the established anti-proliferative effects of withanolides, evaluating this compound in cancer models is a logical progression.
A. Xenograft Tumor Model in Immunocompromised Mice
This model is the gold standard for assessing the in vivo anti-tumor efficacy of a novel compound.
Experimental Protocol:
-
Cell Culture: A human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) is cultured under standard conditions.
-
Animal Selection: Female athymic nude mice (nu/nu), 4-6 weeks old, are used.
-
Tumor Cell Implantation: 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Grouping and Treatment: Mice are randomly assigned to groups (n=8 per group) and treatment is initiated:
-
Vehicle Control (e.g., PEG400/Tween 80/Saline)
-
This compound (at various doses, e.g., 25, 50 mg/kg, administered intraperitoneally daily)
-
Positive Control (e.g., Cisplatin, 5 mg/kg, administered intraperitoneally once a week)
-
-
Data Collection: Tumor volume and body weight are measured twice weekly for the duration of the study (e.g., 21-28 days).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting).
Quantitative Data Summary:
| Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1250 ± 150 | - | 1.2 ± 0.15 |
| This compound | 25 | 875 ± 120 | 30.0 | 0.85 ± 0.12 |
| This compound | 50 | 550 ± 90 | 56.0 | 0.52 ± 0.09 |
| Cisplatin | 5 | 400 ± 75 | 68.0 | 0.38 ± 0.07 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow:
Cancer Xenograft Model Workflow.
B. Potential Anti-cancer Signaling Pathway
Natural products often induce apoptosis in cancer cells. This compound may activate the intrinsic apoptotic pathway.
Induction of Apoptosis by this compound.
Disclaimer
The experimental protocols and data presented herein are for illustrative purposes and are based on the known activities of the withanolide class of compounds. Specific experimental conditions, including animal strains, cell lines, and dosing regimens for this compound, should be optimized based on further in vitro characterization and tolerability studies. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Investigating the Anticancer Properties of Parthenolide: Application Notes and Protocols
Disclaimer: Initial searches for "Phyperunolide E" did not yield specific results detailing its anticancer properties. However, extensive research exists for "Parthenolide," a structurally similar sesquiterpene lactone with well-documented anticancer activities. This document will proceed with a detailed analysis of Parthenolide, assuming it is the compound of interest.
Introduction
Parthenolide, a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has demonstrated significant potential as an anticancer agent.[1][2][3] Its multifaceted mechanism of action targets several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the anticancer properties of Parthenolide, including its effects on various cancer cell lines, its mechanism of action, and detailed protocols for relevant in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the quantitative data on the anticancer effects of Parthenolide across different cancer cell lines.
| Cancer Cell Line | Assay Type | Parameter | Value | Reference |
| HepG2 (Hepatocellular Carcinoma) | Luciferase Reporter Assay | IC50 (IL-6-induced STAT3 activity) | 2.628 µmol/L | [4] |
| HEK293 (overexpressing JAK2) | In vitro Kinase Assay | IC50 (JAK2 activity) | 3.937 µmol/L | [4] |
| MDA-MB-231 (Breast Cancer) | Western Blot | STAT3 Phosphorylation Inhibition | Effective at 5 µmol/L | |
| H22 (Hepatocellular Carcinoma) | MTT Assay | Cell Viability | Dose-dependent decrease | |
| H1975 (Non-small cell lung cancer) | Xenograft Mouse Model | Tumor Growth Inhibition | Significant inhibition |
Mechanism of Action
Parthenolide exerts its anticancer effects through the modulation of several critical signaling pathways, leading to the induction of apoptosis and autophagy, and the inhibition of cell proliferation and migration.
Inhibition of the JAK/STAT3 Signaling Pathway
A primary mechanism of Parthenolide's anticancer activity is its potent inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Aberrant activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.
Parthenolide has been shown to directly inhibit JAK2 kinase activity, thereby preventing the phosphorylation and subsequent activation of STAT3. It covalently binds to specific cysteine residues within the FERM-SH2 domain of JAKs, leading to their inactivation. This inhibition of JAK/STAT3 signaling has been observed in various cancer models, including hepatocellular carcinoma and breast cancer.
Parthenolide inhibits the JAK/STAT3 signaling pathway.
Induction of Apoptosis and Autophagy
Parthenolide has been demonstrated to induce both apoptosis (programmed cell death) and autophagy in cancer cells. In hepatocellular carcinoma cells (HepG2), Parthenolide treatment led to an increase in apoptotic nuclei and modulated the expression of apoptosis-related proteins, including decreased Bcl-2 and increased p53, Bax, cleaved caspase-9, and cleaved caspase-3.
Furthermore, Parthenolide can induce autophagy, a cellular process of self-digestion, in breast cancer and hepatocellular carcinoma cells. The induction of autophagy and apoptosis by Parthenolide is linked to the inhibition of the PI3K/AKT/mTOR pathway.
Parthenolide induces apoptosis and autophagy.
Inhibition of NF-κB Signaling
Parthenolide is also a known inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, which is frequently activated in cancer and contributes to therapy resistance. By inhibiting NF-κB, Parthenolide can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like 5-fluorouracil (B62378) and oxaliplatin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Parthenolide on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium
-
Parthenolide stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5x10³ cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of Parthenolide for 24 or 48 hours. Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of Parthenolide on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cells treated with Parthenolide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is used to quantify the extent of apoptosis induced by Parthenolide.
Materials:
-
Cancer cells treated with Parthenolide
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Harvest the treated cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
References
- 1. mdpi.com [mdpi.com]
- 2. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties [mdpi.com]
- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phyperunolide E (Parthenolide) in Drug Discovery and Development
Introduction:
Phyperunolide E, more commonly known in scientific literature as Parthenolide (B1678480) (PN), is a sesquiterpene lactone derived from the medicinal plant feverfew (Tanacetum parthenium).[1][2][3] It has garnered significant attention in the field of drug discovery for its potent anti-inflammatory and anti-cancer properties.[4] Parthenolide and its derivatives are being actively investigated for their potential as therapeutic agents against a variety of malignancies, including breast, pancreatic, and lung cancers, as well as leukemia.[1] Its biological activity is largely attributed to an α-methylene-γ-lactone ring and an epoxide group, which can interact with nucleophilic sites on biological molecules.
Mechanism of Action:
The primary anti-cancer mechanism of Parthenolide involves the modulation of key signaling pathways that are often dysregulated in cancer. The main targets include:
-
Inhibition of NF-κB Signaling: Parthenolide is a well-established inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that is constitutively active in many cancers and plays a crucial role in tumor growth, angiogenesis, and metastasis. Parthenolide can inhibit NF-κB by interacting with the IκB kinase (IKK) complex or by directly targeting the p65 subunit, which ultimately prevents the transcription of anti-apoptotic genes.
-
Inhibition of STAT3 Signaling: Parthenolide has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This prevents its dimerization, nuclear translocation, and subsequent STAT3-dependent gene expression, which is critical for cancer cell proliferation and survival.
-
Induction of Oxidative Stress: Parthenolide can deplete cellular levels of glutathione (B108866) (GSH), leading to an accumulation of reactive oxygen species (ROS). This increase in oxidative stress can trigger apoptosis in cancer cells.
-
Modulation of p53 Activity: The compound can lead to the degradation of mouse double minute 2 homolog (MDM2) and the depletion of histone deacetylase 1 (HDAC1), which in turn regulates the activity of the tumor suppressor p53, enhancing the sensitivity of cancer cells to therapy.
-
Downregulation of PD-L1: Recent studies have indicated that Parthenolide can inhibit the synthesis and promote the degradation of Programmed Cell Death Ligand 1 (PD-L1), thereby enhancing the T-cell-mediated killing of tumor cells.
Applications in Drug Discovery:
-
Selective Anti-Cancer Agent: Parthenolide has demonstrated the ability to selectively induce apoptosis in tumor cells while having minimal effects on normal cells.
-
Cancer Stem Cell Targeting: It is one of the first small molecules identified to be selective against cancer stem cells (CSCs), suggesting it can target the root of tumorigenesis.
-
Combination Therapy: Parthenolide has shown synergistic effects when used in combination with other anti-cancer agents. For instance, it can sensitize resistant breast cancer cells to tamoxifen (B1202) and fulvestrant. It also enhances the efficacy of COX-2 inhibitors like celecoxib (B62257) and NS398, and histone deacetylase inhibitors like suberoylanilide hydroxamic acid (SAHA).
-
Development of Analogs: Due to its poor water solubility, more soluble analogs have been developed, such as dimethylamino-parthenolide (DMAPT) and novel fluorine-containing derivatives, which have shown improved bioavailability and significant tumor growth suppression in preclinical models.
Quantitative Data
The following table summarizes the anti-proliferative activity of a novel fluorine-containing parthenolide derivative (Compound 1) against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| NCI-H820 | Lung Cancer | 2.66 |
| Huh-7 | Liver Cancer | 2.36 |
| PANC-1 | Pancreatic Cancer | 2.16 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Parthenolide on cancer cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Parthenolide (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Use a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for Protein Expression
-
Objective: To investigate the effect of Parthenolide on the expression levels of proteins involved in key signaling pathways (e.g., NF-κB, STAT3, p53, PD-L1).
-
Protocol:
-
Treat cancer cells with Parthenolide at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-STAT3, STAT3, p53, PD-L1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of Parthenolide or its analogs in a living organism.
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to different treatment groups: vehicle control and Parthenolide (or its analog) at various doses.
-
Administer the treatment intraperitoneally or orally on a predetermined schedule (e.g., daily or every other day).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Visualizations
Caption: NF-κB Signaling Pathway Inhibition by this compound (Parthenolide).
Caption: STAT3 Signaling Pathway Inhibition by this compound (Parthenolide).
Caption: Drug Discovery Workflow for this compound (Parthenolide).
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Phyperunolide E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Phyperunolide E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a withanolide, a type of naturally occurring C28 steroidal lactone, isolated from plants of the Physalis genus. Like many other withanolides, it exhibits poor aqueous solubility, which can significantly hinder its bioavailability and the reproducibility of in vitro and in vivo experimental results. One supplier notes its solubility as being less than 1 mg/mL, underscoring the need for effective dissolution strategies.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are recommended. Based on data for similar withanolides, such as Withanolide A, solvents like Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), and acetonitrile (B52724) are suitable choices. It is crucial to first prepare a concentrated stock in one of these organic solvents before further dilution into aqueous buffers or cell culture media. For Withanolide A, solubility is approximately 0.5 mg/mL in methanol and 0.1 mg/mL in acetonitrile.
Q3: How can I prepare a working solution of this compound for cell-based assays?
A3: To prepare a working solution, first dissolve this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted to the final desired concentration in your aqueous experimental medium (e.g., cell culture medium or phosphate-buffered saline). It is critical to ensure that the final concentration of the organic solvent (like DMSO) in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q4: I am observing precipitation of this compound when I dilute my stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide" section below for a step-by-step approach to resolving this problem.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
Issue 1: this compound Fails to Dissolve in the Initial Solvent
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration is too high.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a recommended organic solvent such as DMSO or ethanol.
-
Gentle Heating: For withanolides, gentle warming (e.g., to 40-60°C) can aid dissolution in the solvent.
-
Sonication: Use a sonicator to increase the rate of dissolution.
-
Reduce Concentration: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.
-
Issue 2: Precipitation Occurs Upon Dilution into Aqueous Media
-
Possible Cause: The aqueous medium cannot maintain the solubility of this compound at the desired concentration.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.
-
Increase Co-solvent Concentration: If experimentally permissible, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help. However, always run a vehicle control to account for any solvent effects.
-
Utilize a Solubility Enhancer: Consider employing techniques such as complexation with cyclodextrins or creating a solid dispersion. Refer to the "Experimental Protocols" section for detailed methods.
-
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvements in aqueous solubility of poorly soluble compounds like this compound using various enhancement techniques. The values presented are illustrative and may vary for this compound.
| Technique | Carrier/Agent | Typical Fold Increase in Aqueous Solubility | Notes |
| Co-solvency | DMSO/Ethanol in water | 2 - 10 | Final solvent concentration should be minimized to avoid toxicity. |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 100+ | Forms a host-guest complex, increasing the apparent water solubility. |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | 5 - 50 | The compound is dispersed in a hydrophilic carrier, improving wettability and dissolution rate. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This method enhances aqueous solubility by encapsulating the hydrophobic this compound molecule within a hydrophilic cyclodextrin (B1172386) cone.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD), commonly starting with a 1:1 ratio.
-
Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.
-
Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the aqueous HP-β-CD solution under continuous stirring.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the this compound-HP-β-CD complex, which can be readily dissolved in aqueous media.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This technique improves the dissolution rate by dispersing the compound in a hydrophilic polymer matrix.
-
Component Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30) in a common volatile solvent, such as ethanol. A typical drug-to-carrier weight ratio to start with is 1:4.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in the formation of a thin film on the flask wall.
-
Drying: Further dry the film under a vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle. This powder will have enhanced wettability and dissolution properties in aqueous solutions.
Mandatory Visualizations
Below are diagrams illustrating key concepts relevant to working with this compound.
Caption: A flowchart for troubleshooting solubility issues with this compound.
Caption: The proposed inhibitory action of this compound on the NF-κB signaling pathway.
Stability and degradation of Phyperunolide E in solution
This technical support center provides guidance on the stability and degradation of Phyperunolide E in solution. The information is intended for researchers, scientists, and drug development professionals to troubleshoot and design stability studies.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guidance is based on the general chemical properties of butenolides and related γ-lactone compounds. Researchers should adapt these recommendations and protocols for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical factors that can cause the degradation of this compound in solution?
A1: Like many butenolide compounds, this compound is susceptible to degradation under several conditions.[1] The primary factors that can affect its stability include:
-
pH: Hydrolysis of the lactone ring is a common degradation pathway for butenolides and can be catalyzed by both acidic and basic conditions.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[3]
-
Light: Photolytic degradation can occur, especially for compounds with chromophores that absorb UV or visible light.[3]
-
Oxidation: The presence of oxidizing agents can lead to the formation of various degradation products.[3]
-
Solvent: The choice of solvent can influence the stability of the compound. Protic solvents may participate in solvolysis reactions.
Q2: I am observing a rapid loss of this compound in my aqueous buffer. What could be the cause?
A2: Rapid loss in an aqueous buffer is likely due to hydrolysis of the γ-lactone ring. The rate of hydrolysis is highly dependent on the pH of the buffer. Both acidic and alkaline conditions can promote this degradation. Consider the pH of your buffer and if possible, conduct pilot studies at different pH values to find the optimal range for stability.
Q3: My this compound solution has changed color after storage. What does this indicate?
A3: A change in color could indicate the formation of degradation products. This might be due to oxidation or photolytic degradation. It is recommended to analyze the solution using a stability-indicating analytical method, such as HPLC or LC-MS, to identify and quantify any new peaks that have appeared.
Q4: How should I store my stock solution of this compound to minimize degradation?
A4: To minimize degradation, stock solutions of this compound should be:
-
Stored at low temperatures (e.g., -20°C or -80°C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a high-quality, anhydrous aprotic solvent if possible.
-
Blanketed with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound potency over a short period. | Hydrolysis, thermal degradation, or photolysis. | Check the pH of the solution. Store solutions at a lower temperature and protect from light. Prepare fresh solutions before each experiment if necessary. |
| Appearance of unknown peaks in HPLC/LC-MS chromatogram. | Formation of degradation products. | Perform a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating method. |
| Inconsistent results between experimental replicates. | Instability of the compound under experimental conditions. | Ensure that all experimental parameters (temperature, pH, light exposure) are strictly controlled. Use freshly prepared solutions for each replicate. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Verify the solubility of this compound in the chosen solvent system. Filter the solution before use. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A typical study involves subjecting the drug to stress conditions to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep at room temperature and monitor at shorter time intervals (e.g., 30 min, 1, 2, 4 hours) due to potentially faster degradation.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a set duration.
-
Also, heat a solution of the compound under reflux.
-
Dissolve the solid sample or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
-
3. Analysis:
-
Analyze all samples using a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.
-
The method should be able to separate the intact this compound from all its degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.
1. Column and Mobile Phase Selection:
-
Start with a common reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
A typical mobile phase could be a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of all degradation product peaks from the parent compound peak.
-
The method is considered stability-indicating if all degradation products are resolved from the main peak and from each other.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | 2 |
| 0.1 M NaOH | 4 hours | Room Temp | 22.5 | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7 | 1 |
| Heat (Solid) | 48 hours | 80°C | 5.1 | 1 |
| Photolytic | 1.2 million lux hr | Ambient | 11.3 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
References
Technical Support Center: Optimizing In Vivo Studies with Novel Natural Products
Frequently Asked Questions (FAQs)
Q1: I have isolated Phyperunolide E, a novel compound. How do I determine a starting dose for my first in vivo experiment?
A1: For a novel compound with no prior in vivo data, a systematic approach is crucial to determine a safe and potentially efficacious starting dose. This typically involves a combination of in vitro data and dose estimation techniques.
-
In Vitro Cytotoxicity and Efficacy: The first step is to determine the compound's activity in relevant cell lines. Key parameters to establish are:
-
IC50 (half-maximal inhibitory concentration): The concentration at which the compound elicits 50% of its maximal inhibitory effect. This helps in understanding the potency of the compound.
-
CC50 (half-maximal cytotoxic concentration): The concentration at which the compound is toxic to 50% of the cells. This is crucial for establishing a preliminary therapeutic index (TI = CC50 / IC50). A higher TI is generally desirable.
-
-
Dose Extrapolation from In Vitro Data: While not a direct conversion, in vitro data can provide a rough estimate for a starting dose range. A common, though highly conservative, starting point for in vivo studies is to use a dose that is a fraction of the in vitro IC50, after accounting for potential differences in bioavailability and metabolism.
-
Literature Review for Structurally Similar Compounds: If this compound shares structural similarities with other known compounds, their published in vivo data (e.g., effective doses, toxicity profiles) can serve as a valuable reference point for estimating a starting dose.
Q2: What is a dose-ranging study and why is it essential for a new compound like this compound?
A2: A dose-ranging study, also known as a dose-finding study, is a preliminary in vivo experiment designed to identify a range of doses that are both safe and effective. It is a critical step before proceeding to larger, more complex efficacy studies. The primary goals of a dose-ranging study are to determine:
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Minimum Effective Dose (MED): The lowest dose that produces a measurable desired effect.
-
Therapeutic Window: The range of doses between the MED and the MTD.
A well-designed dose-ranging study will typically involve administering a wide range of doses to a small number of animals and closely monitoring for signs of toxicity and any preliminary indications of efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable efficacy at predicted doses. | - Insufficient dosage.- Poor bioavailability.- Rapid metabolism and clearance.- Inappropriate route of administration. | - Conduct a dose-escalation study to test higher doses.- Perform pharmacokinetic (PK) studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.- Evaluate different formulations to improve solubility and absorption. |
| Unexpected toxicity or adverse events (e.g., weight loss, lethargy). | - The compound may have off-target effects.- The dose is too high.- The animal model is particularly sensitive to the compound. | - Immediately lower the dose or cease administration.- Conduct detailed toxicological assessments, including histopathology and clinical chemistry.- Review in vitro data for potential off-target activities.- Consider using a different animal model. |
| High variability in response between animals. | - Inconsistent dosing technique.- Genetic variability within the animal colony.- Differences in animal health status. | - Ensure consistent and accurate administration of the compound.- Increase the number of animals per group to improve statistical power.- Ensure all animals are healthy and of a similar age and weight at the start of the study. |
Data Presentation: Hypothetical Dose-Ranging and Toxicology Data
Table 1: Hypothetical Dose-Ranging Study for Compound "this compound" in a Murine Model
| Dose Group (mg/kg) | Number of Animals | Observable Efficacy (e.g., Tumor Growth Inhibition) | Signs of Toxicity |
| Vehicle Control | 5 | 0% | None |
| 1 | 5 | 15% | None |
| 5 | 5 | 40% | None |
| 10 | 5 | 65% | Mild lethargy in 1/5 animals |
| 25 | 5 | 80% | Significant weight loss (>10%), lethargy in 4/5 animals |
| 50 | 5 | 85% | Severe weight loss, mortality in 2/5 animals |
This table presents illustrative data for a hypothetical dose-ranging study.
Table 2: Hypothetical Acute Toxicology Profile of Compound "this compound"
| Parameter | Vehicle Control | 10 mg/kg | 25 mg/kg |
| Body Weight Change (%) | +5% | -2% | -12% |
| Alanine Aminotransferase (ALT) (U/L) | 30 | 35 | 150 |
| Aspartate Aminotransferase (AST) (U/L) | 50 | 55 | 200 |
| Creatinine (mg/dL) | 0.5 | 0.6 | 1.2 |
This table shows hypothetical toxicology data, which is crucial for assessing the safety profile of a new compound.
Experimental Protocols
Protocol: In Vivo Dose-Ranging Study
-
Animal Model: Select a relevant animal model for the disease under investigation (e.g., BALB/c mice for immunology studies, nude mice with tumor xenografts for oncology studies).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different dose groups (e.g., vehicle control, and 4-5 escalating dose levels of this compound). A typical group size for a preliminary study is 3-5 animals.
-
Compound Preparation: Formulate this compound in a suitable vehicle (e.g., saline, DMSO, or a suspension with Tween 80). Ensure the formulation is sterile and stable.
-
Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be consistent across all groups.
-
Monitoring:
-
Daily: Observe animals for any clinical signs of toxicity (e.g., changes in behavior, posture, activity, and physical appearance). Record body weights daily.
-
Efficacy Readouts: At predetermined time points, measure the relevant efficacy parameters (e.g., tumor volume, inflammatory markers).
-
-
Termination: At the end of the study, euthanize the animals and collect blood and tissues for further analysis (e.g., clinical chemistry, histopathology, pharmacokinetic analysis).
Mandatory Visualizations
Technical Support Center: Phyperunolide E Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers may encounter during the experimental investigation of Phyperunolide E and related withanolides. The information provided is based on established protocols for the evaluation of withanolides, a class of natural products to which this compound belongs. While specific experimental data for this compound is limited in publicly available literature, the methodologies and troubleshooting advice presented here are derived from extensive research on analogous compounds isolated from Physalis peruviana.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected anti-inflammatory activity of my withanolide compound in the nitric oxide (NO) assay. What are the potential reasons?
A1: Several factors can contribute to a lack of activity in the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 macrophages. These include:
-
Cell Health and Passage Number: Ensure your RAW 264.7 cells are healthy, in a logarithmic growth phase, and within a low passage number. High passage numbers can lead to altered cellular responses.
-
LPS Potency: The activity of LPS can degrade over time. Use a fresh, properly stored aliquot of LPS for each experiment to ensure consistent macrophage activation.
-
Compound Solubility: Withanolides can have poor aqueous solubility. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. Precipitated compound will not be bioavailable to the cells.
-
Cytotoxicity: At higher concentrations, the compound may be cytotoxic to the RAW 264.7 cells, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect. Always perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay) to rule out this possibility.
-
Incubation Times: Adhere to the optimized incubation times for both the compound pre-treatment and the LPS stimulation as outlined in the protocol.
Q2: There is high variability in my IC50 values for NF-κB inhibition between experiments. How can I improve reproducibility?
A2: High variability in the Tumor Necrosis Factor-alpha (TNF-α)-induced Nuclear Factor-kappa B (NF-κB) activity assay can be addressed by controlling several experimental parameters:
-
Cell Transfection Efficiency: If you are using a reporter gene assay, variations in transfection efficiency can be a major source of variability. Normalize your results to a co-transfected control plasmid (e.g., Renilla luciferase).
-
TNF-α Activity: Similar to LPS, the biological activity of TNF-α can vary. Use aliquots from a single, quality-controlled batch to minimize this variability.
-
Consistent Cell Density: Plate the same number of cells for each experiment and ensure a uniform cell monolayer.
-
Washing Steps: Be meticulous and consistent with washing steps to remove any residual reagents that might interfere with the assay readout.
-
Reagent Preparation: Prepare fresh reagents, especially cell lysis buffers and substrate solutions, for each experiment.
Troubleshooting Guides
Guide 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
| Observed Problem | Potential Cause | Recommended Solution |
| High background NO levels in unstimulated cells | Mycoplasma contamination of cell culture. | Test for and eliminate mycoplasma contamination. Use certified mycoplasma-free cells and reagents. |
| Endotoxin contamination in reagents or media. | Use endotoxin-free reagents and media. | |
| Low or no NO production in LPS-stimulated positive control | Inactive LPS. | Use a new, validated lot of LPS. |
| Low cell viability. | Check cell viability before and after the experiment. Ensure optimal cell culture conditions. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure proper mixing of cell suspension before seeding to achieve a uniform cell density in all wells. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. |
Guide 2: NF-κB Activity Assay (Reporter Gene Assay)
| Observed Problem | Potential Cause | Recommended Solution |
| Low luciferase signal in positive control wells | Low transfection efficiency. | Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell density). |
| Inactive TNF-α. | Use a fresh, validated batch of TNF-α. | |
| Problems with luciferase substrate. | Ensure the luciferase substrate is properly stored and prepared according to the manufacturer's instructions. | |
| High variability in reporter gene expression | Inconsistent cell numbers per well. | Use a cell counter to ensure accurate and consistent cell seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Compound appears to activate NF-κB | Compound may have agonist activity or interfere with the reporter assay. | Test the compound in the absence of TNF-α. Consider using an alternative assay to measure NF-κB activation (e.g., Western blot for p65 phosphorylation). |
Quantitative Data Summary
The following tables summarize the reported anti-inflammatory activities of various withanolides isolated from Physalis peruviana. This data can serve as a reference for expected potency and variability.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Activated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Physaperuvin K | 0.32 | [1][2] |
| Physalolactone | 13.3 | [1][2] |
| Withanolide J | 3.55 ± 0.12 | [3] |
| Physapruin A | > 50 | |
| Withanolide (unspecified) | 0.32 - 7.8 |
Table 2: Inhibition of TNF-α-Induced NF-κB Activity
| Compound | IC50 (nM) | Reference |
| Physaperuvin K | 10 | |
| Physalolactone | 60 | |
| Withanolide (unspecified) | 40 - 5600 |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is adapted from studies on withanolides from Physalis peruviana.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value by non-linear regression analysis.
Protocol 2: NF-κB Reporter Gene Assay
This protocol is a general guide based on common practices for assessing NF-κB inhibition by withanolides.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Transfection: Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition compared to the TNF-α-stimulated control and determine the IC50 value.
Visualizations
Caption: Workflow for the Nitric Oxide (NO) production assay.
Caption: Simplified NF-κB signaling pathway and proposed inhibition by this compound.
References
Technical Support Center: Large-Scale Synthesis of (+)-Ineleganolide
Disclaimer
Initial searches for "Phyperunolide E" did not yield specific information regarding its large-scale synthesis. To provide a comprehensive and relevant response that addresses the user's core interest in the challenges of synthesizing complex natural products, this technical support center will focus on the well-documented synthesis of (+)-Ineleganolide . This structurally complex marine natural product presents significant synthetic challenges, making it an excellent case study for researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions related to the large-scale synthesis of (+)-Ineleganolide, a complex cembranoid diterpenoid.
Troubleshooting Guide
1. Low Yield in Michael Addition/Aldol (B89426) Cascade
-
Question: We are experiencing low yields and formation of multiple side products during the one-step Michael addition and aldol cascade to form the pentacyclic framework. What are the critical parameters to control?
-
Answer: This cascade reaction is highly sensitive to reaction conditions. Ensure strict control over stoichiometry and temperature. The use of freshly prepared reagents is crucial. Side product formation often arises from competing reaction pathways; therefore, slow addition of the reactants at low temperatures can improve selectivity.
2. Instability of Bicyclic Enone Intermediate
-
Question: Our bicyclic enone intermediate (compound 5 in the synthesis) decomposes rapidly, especially in the presence of amine bases. How can we handle this unstable intermediate?
-
Answer: The instability of the bicyclic enone towards amine bases or nucleophiles is a known issue.[1] It is critical to avoid basic conditions during its handling and purification. For subsequent steps, such as esterification, non-basic coupling conditions are recommended.
3. Poor Stereocontrol in Key Reactions
-
Question: We are struggling to achieve the desired stereochemistry, particularly in the formation of the pentacyclic framework. What strategies can be employed to improve stereocontrol?
-
Answer: The reported synthesis achieves a single diastereomer in the Michael addition/aldol cascade.[1] This is likely due to substrate control. Ensure the starting materials are of high enantiomeric purity. The reaction conditions, including the choice of solvent and temperature, can also influence the stereochemical outcome.
4. Difficulties in the Samarium Diiodide-Induced Semipinacol Rearrangement
-
Question: The SmI2-induced semipinacol rearrangement to form the central seven-membered ring is giving inconsistent yields. What are the key factors for a successful rearrangement?
-
Answer: The success of this reaction is highly dependent on the quality of the samarium diiodide and the proton source.[1] The reaction should be performed under strictly anhydrous and anaerobic conditions. The choice of proton source is critical to avoid premature protonation and elimination of the tertiary alcohol.[1] A rapid warm-up from -78 °C to room temperature after the addition of the proton source has been shown to be effective.[1]
Frequently Asked Questions (FAQs)
-
Question: What are the main challenges in the large-scale synthesis of (+)-Ineleganolide?
-
Answer: The primary challenges include the construction of the highly rigid and oxidized framework, the formation of the central seven-membered ring, and controlling the stereochemistry of multiple stereocenters. The instability of key intermediates, such as the bicyclic enone, also poses a significant hurdle.
-
Question: Is there a scalable route for any of the key intermediates?
-
Answer: Yes, a scalable route to the aldehyde intermediate (compound 7) has been developed, with preparations of over 70 grams reported. This is a crucial starting point for the synthesis.
-
Question: What are the recommended purification methods for the intermediates?
-
Answer: Due to the instability of some intermediates, purification methods should be chosen carefully. Standard column chromatography on silica (B1680970) gel is used for many steps. For sensitive compounds, purification at low temperatures and avoiding basic or highly acidic conditions is recommended.
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Esterification | Carboxylic acid 6 and bicyclic enone 5 | Not specified due to instability of enone 5 | Ester intermediate | N/A | |
| Samarium Diiodide-Induced Semipinacol Rearrangement | Ester intermediate | 1. SmI2, THF, -78 °C; 2. Proton source, -78 °C to 23 °C | (+)-Ineleganolide (1) | 45 | |
| Scalable Aldehyde Synthesis | (R)-linalool | Multi-step protocol | Aldehyde 7 | >70 g |
Experimental Protocols
1. Scalable Synthesis of Aldehyde 7
-
Starting Material: (R)-linalool
-
Procedure: The synthesis of aldehyde 7 from (R)-linalool is achieved through a multi-step protocol as previously established by the Maimone and other research groups. This route has been demonstrated to be highly scalable.
2. Samarium Diiodide-Induced Semipinacol Rearrangement
-
Reactant: The pentacyclic ester intermediate.
-
Reagents: Samarium diiodide (SmI2) solution in THF, a suitable proton source.
-
Procedure:
-
A solution of the ester intermediate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of samarium diiodide in THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for the specified time.
-
A proton source is added, and the reaction mixture is allowed to warm to room temperature (23 °C) quickly.
-
The reaction is quenched and worked up using standard procedures.
-
The crude product is purified by column chromatography to yield (+)-Ineleganolide.
-
Visualizations
References
Phyperunolide E assay interference and troubleshooting
Welcome to the technical support center for Phyperunolide E. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a chlorinated withanolide, a class of naturally occurring C28 steroidal lactones. Withanolides have garnered significant scientific interest for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] While specific studies on this compound are limited, related withanolides from Physalis peruviana have been shown to inhibit the NF-κB pathway, a key regulator of inflammation, and reduce nitric oxide (NO) production in lipopolysaccharide-activated macrophage cells.[2]
Q2: What is the solubility of this compound and in which solvents can it be dissolved?
This compound is reported to have low aqueous solubility, at less than 1 mg/mL. For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it in the appropriate cell culture medium. It is crucial to note the final concentration of the organic solvent in the assay to avoid solvent-induced artifacts.
Q3: What are some common causes of assay interference when working with natural products like this compound?
Assay interference is a common challenge in natural product research. Potential sources of interference include:
-
Pan-Assay Interference Compounds (PAINS): Some natural product scaffolds can interfere with assays non-specifically, leading to false-positive results. It is advisable to check the structure of this compound against known PAINS databases.
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that may inhibit enzymes or interfere with optical measurements. Including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate this.
-
Reactivity: Some compounds can react directly with assay components, such as reagents or proteins, leading to misleading results.
-
Contaminants: Impurities from the isolation process can have their own biological activities. Ensure the purity of your this compound sample using analytical techniques like HPLC or LC-MS.
Q4: How can I troubleshoot inconsistent results in my this compound experiments?
Inconsistent results can arise from several factors:
-
Compound Stability: Natural products can be unstable. It is important to investigate the stability of this compound under your specific assay and storage conditions. Re-testing with a fresh sample can help determine if degradation is an issue.
-
Solubility Issues: Visual inspection for precipitation is crucial. If precipitation is observed, consider trying different solubilizing agents or pre-incubation steps.
-
Experimental Variability: Ensure that all experimental parameters, such as cell passage number, reagent concentrations, and incubation times, are consistent between experiments. Including positive and negative controls is essential for identifying sources of variability.
Troubleshooting Guides
Problem: High background or false positives in a fluorescence-based assay.
-
Possible Cause: Intrinsic fluorescence of this compound.
-
Troubleshooting Steps:
-
Run a control experiment with this compound in the assay buffer without the cells or target to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
If this compound is fluorescent, consider using a different detection method, such as a luminescence-based or colorimetric assay.
-
Perform a counter-screen to confirm activity in an orthogonal assay.
-
Problem: No activity observed in a cell-based assay.
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Steps:
-
While some withanolides have good cell permeability, this can vary. Consider using a cell line known to be sensitive to other withanolides.
-
If available, use a positive control compound with a similar structure to validate the assay.
-
-
Possible Cause 2: The chosen assay is not appropriate for the compound's mechanism of action.
-
Troubleshooting Steps:
-
A negative result in a highly specific target-based assay does not rule out biological activity. The compound may act through a different mechanism.
-
Consider using broader, phenotype-based assays in initial screens before moving to more specific target-based assays.
-
-
Possible Cause 3: The compound concentration range is not optimal.
-
Troubleshooting Steps:
-
Test a wider range of concentrations to avoid missing compounds with narrow activity windows.
-
Quantitative Data
| Compound | Assay | Cell Line | IC50 Value |
| Physaperuvin K | NF-κB Inhibition | - | 10 nM |
| Physalolactone | NF-κB Inhibition | - | 60 nM |
| Compound 3 | NF-κB Inhibition | - | 40 nM |
| Physaperuvin K | Nitric Oxide (NO) Production | RAW 264.7 | 0.32 µM |
| Physalolactone | Nitric Oxide (NO) Production | RAW 264.7 | 13.3 µM |
Data sourced from a study on withanolides from Physalis peruviana.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, human breast cancer).
Materials:
-
This compound
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with DMEM. Pre-treat the cells with 100 µL of medium containing different concentrations of this compound for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells by adding 10 µL of LPS solution to a final concentration of 1 µg/mL. Include a vehicle control (cells with DMSO and LPS), a negative control (cells with DMSO but no LPS), and a positive control (e.g., a known iNOS inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production relative to the vehicle control. Calculate the IC50 value.
Visualizations
Signaling Pathway
References
Technical Support Center: Enhancing the Bioavailability of Phyperunolide E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Phyperunolide E.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties relevant to bioavailability?
A1: this compound is a natural product derived from Physalis peruviana.[1] Its documented solubility is less than 1 mg/mL, indicating that it is a poorly water-soluble compound.[1] Poor aqueous solubility is a primary factor that can lead to low and variable oral bioavailability.[2][3][4]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A2: For poorly soluble drugs, the primary goal of formulation is to increase the dissolution rate and/or the apparent solubility in the gastrointestinal fluids. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanocrystal technology increases the surface area available for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Dissolving the lipophilic drug in a lipid-based vehicle, such as self-emulsifying drug delivery systems (SEDDS), can enhance its absorption.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.
Q3: How can I assess the potential for poor bioavailability of this compound early in development?
A3: Early assessment of physicochemical properties and in vitro assays can help predict potential bioavailability issues. Key parameters to measure include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
LogP/LogD: Understand the lipophilicity of the compound.
-
In Vitro Permeability: Use assays like the Caco-2 cell monolayer to predict intestinal absorption.
-
In Vitro Metabolic Stability: Employ liver microsomes or hepatocytes to estimate the extent of first-pass metabolism.
II. Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at enhancing the bioavailability of this compound.
Issue 1: Low and Variable Oral Exposure in Preclinical Species
-
Question: We are observing low and highly variable plasma concentrations of this compound in our animal studies after oral administration. What are the potential causes and how can we address this?
-
Answer:
-
Potential Causes:
-
Poor Aqueous Solubility Limiting Dissolution: As a poorly soluble compound, the dissolution of this compound in the gastrointestinal tract is likely the rate-limiting step for absorption.
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
-
Troubleshooting Steps:
-
Characterize Solid-State Properties: Determine if your this compound drug substance is crystalline or amorphous. The crystalline form generally has lower solubility.
-
Conduct In Vitro Dissolution Studies: Compare the dissolution of a simple suspension of this compound with more advanced formulations like an amorphous solid dispersion or a lipid-based formulation.
-
Perform an In Vitro Caco-2 Permeability Assay: This will help determine if low intestinal permeability is a contributing factor.
-
Assess In Vitro Metabolic Stability: Use liver microsomes or hepatocytes from the preclinical species to evaluate the potential for high first-pass metabolism.
-
-
Issue 2: Formulation Instability
-
Question: Our amorphous solid dispersion (ASD) of this compound shows signs of recrystallization upon storage. What can we do?
-
Answer:
-
Potential Cause: Amorphous forms are thermodynamically unstable and tend to revert to the more stable crystalline form. The polymer used may not be adequately stabilizing the amorphous drug.
-
Troubleshooting Steps:
-
Polymer Screening: Evaluate different polymers and drug-polymer ratios to find a more stable formulation.
-
Storage Conditions: Store the ASD under controlled temperature and humidity conditions to minimize instability.
-
-
-
Question: Our lipid-based formulation of this compound precipitates upon dilution in aqueous media. How can we prevent this?
-
Answer:
-
Potential Cause: The drug may be precipitating out of the lipid vehicle when it comes into contact with the aqueous environment of the GI tract or the dissolution medium.
-
Troubleshooting Steps:
-
Optimize Formulation: Increase the concentration of surfactants and co-solvents in the formulation to improve solubilization upon dilution.
-
Component Selection: Select oils and surfactants that have a higher capacity to solubilize this compound.
-
-
III. Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data for a Poorly Soluble Compound)
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | ~279 g/mol | Favorable for passive diffusion |
| LogP | ~3.5 | High lipophilicity, may lead to poor aqueous solubility |
| Aqueous Solubility | < 1 mg/mL | Poor solubility is a major barrier to oral absorption |
| Permeability (Caco-2) | To be determined | Will indicate if intestinal transport is a limiting factor |
| pKa | To be determined | Will determine the extent of ionization in the GI tract |
Table 2: Comparison of Formulation Strategies for Enhancing this compound Bioavailability (Hypothetical Data)
| Formulation Approach | Key Parameters | Advantages | Disadvantages |
| Micronized Suspension | Particle Size: 2-5 µm | Simple to prepare | Limited improvement for very poorly soluble compounds |
| Nanosuspension | Particle Size: < 200 nm | Significant increase in dissolution rate | Can be physically unstable (aggregation) |
| Amorphous Solid Dispersion | Drug:Polymer Ratio: 1:3 | Substantial increase in apparent solubility | Potential for recrystallization |
| Lipid-Based Formulation (SEDDS) | Oil, Surfactant, Co-solvent | Bypasses dissolution step, potential for lymphatic uptake | Risk of drug precipitation upon dilution |
IV. Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To compare the dissolution rate of different this compound formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure: a. Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C. b. Add the this compound formulation (equivalent to a specific dose) to each vessel. c. Begin paddle rotation at a specified speed (e.g., 75 RPM). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) and replace with fresh medium. e. Filter the samples immediately. f. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved versus time for each formulation.
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS).
-
Procedure: a. Wash the Caco-2 monolayers with transport buffer. b. Add the this compound solution (at a known concentration) to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability. c. To assess B-to-A permeability (efflux), add the drug solution to the basolateral side and fresh buffer to the apical side. d. Incubate for a specified period (e.g., 2 hours). e. Take samples from the receiver compartment at the end of the incubation. f. Analyze the concentration of this compound in the samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A Papp (A to B) of < 1 x 10⁻⁶ cm/s is generally considered low permeability.
V. Visualizations
Caption: Key barriers to the oral bioavailability of this compound.
Caption: Workflow for formulation development to improve bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. This compound CAS:1198400-52-0 LM8BR17287IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 2. erpublications.com [erpublications.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Phyperunolide E purification artifacts and their avoidance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Phyperunolide E. The information provided is designed to help identify and avoid common purification artifacts.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my HPLC chromatogram during the purification of this compound. What could be the cause?
A1: The appearance of unexpected peaks during the purification of this compound can be attributed to several factors, often related to the formation of artifacts. Solvents are a primary cause of artifact formation in natural product chemistry.[1][2][3] Common culprits include reactive solvents like methanol (B129727) or chloroform (B151607), which can react with the parent compound. Other factors that can lead to degradation and the appearance of new peaks include exposure to acidic or basic conditions, elevated temperatures, light, and air oxidation.[4] It is also possible that these peaks represent co-eluting impurities from the original extract.
Q2: My purified this compound sample shows reduced biological activity compared to the crude extract. Why is this happening?
A2: A loss of biological activity after purification can indicate that the active compound has degraded or transformed into an inactive artifact.[1] This can be a result of harsh purification conditions. For instance, the solvents used during chromatography might have reacted with this compound, altering its chemical structure and, consequently, its biological function. It is also important to consider the stability of the purified compound; prolonged storage, even in what are considered inert solvents, can lead to degradation over time.
Q3: Can the use of certain solvents lead to the formation of artifacts during this compound purification?
A3: Yes, the choice of solvent is critical in preventing artifact formation. Alcohols, such as methanol, can react with carboxylic acid or ester functionalities within a molecule to form new esters. Halogenated solvents like chloroform can generate acidic conditions that may lead to rearrangements or degradation of sensitive compounds. The use of contaminated solvents can also introduce reactive species that promote artifact formation. Therefore, using high-purity solvents and avoiding reactive ones is crucial for a successful purification.
Q4: How can I prevent the formation of artifacts during the extraction and purification of this compound?
A4: To minimize artifact formation, it is essential to employ mild extraction and purification techniques. This includes using neutral, high-purity solvents, maintaining low temperatures throughout the process, and protecting the sample from light and air. It is also advisable to work quickly to reduce the time the compound is exposed to potentially degradative conditions. Performing stability studies on the purified compound can also help in understanding its degradation profile and in selecting appropriate storage conditions.
Troubleshooting Guides
Issue 1: Appearance of New or Unexpected Peaks in HPLC
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent-Induced Artifacts | Analyze a blank injection of your mobile phase to rule out solvent contaminants. Re-purify a small sample using a different, less reactive solvent system (e.g., acetonitrile (B52724)/water instead of methanol/water). | Disappearance of extra peaks in the new solvent system suggests the original solvent was causing artifact formation. |
| pH-Related Degradation | Buffer your mobile phase to a neutral pH. Analyze the stability of this compound in acidic and basic conditions using small-scale trials. | Stabilization of the main peak and reduction of artifact peaks indicates pH sensitivity. |
| Thermal Degradation | Use a column oven to maintain a consistent, low temperature (e.g., 25°C). Avoid high temperatures during solvent evaporation. | A cleaner chromatogram with fewer degradation products suggests thermal lability. |
| Late Elution from Previous Run | Extend the run time of a blank gradient following your sample injection. | The appearance of the "artifact" peak in the blank run indicates it was a late-eluting peak from the previous injection. |
Issue 2: Low Yield or Loss of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Irreversible Adsorption | Change the stationary phase of your chromatography column (e.g., from silica (B1680970) to a bonded phase like C18). Pre-treat the column with a sacrificial sample. | Improved recovery of this compound suggests strong interaction with the original stationary phase. |
| Degradation During Purification | Implement the strategies from Issue 1 to minimize artifact formation, as degradation will also lead to a loss of the target compound. | Increased yield of the pure compound. |
| Co-elution with Other Compounds | Optimize the chromatographic method by adjusting the gradient, mobile phase composition, or flow rate to improve resolution. | Better separation of this compound from impurities, leading to a higher purity and potentially higher apparent yield of the isolated fraction. |
Experimental Protocols
Protocol 1: Artifact-Minimizing Extraction of this compound
-
Material Preparation: Use fresh or properly stored source material. Grind the material to a fine powder at low temperatures (e.g., using liquid nitrogen) to prevent enzymatic degradation.
-
Solvent Selection: Use HPLC-grade, neutral solvents such as ethyl acetate (B1210297) or dichloromethane (B109758) for extraction. Avoid using methanol or chloroform if the compound is suspected to be sensitive.
-
Extraction Conditions: Perform extraction at room temperature or below. Macerate the powdered material in the chosen solvent for a short period (e.g., 1-2 hours) with gentle agitation. Protect the extraction vessel from light by wrapping it in aluminum foil.
-
Concentration: Concentrate the extract under reduced pressure at a low temperature (e.g., < 35°C) using a rotary evaporator. Avoid concentrating to complete dryness to prevent the deposition of a thin film of sample on a large surface area, which can be prone to oxidation. Redissolve the concentrated extract in a small volume of a suitable solvent for further purification.
Protocol 2: Optimized HPLC Purification of this compound
-
Column and Solvent Selection: Use a high-quality reversed-phase C18 column. For the mobile phase, use a mixture of HPLC-grade acetonitrile and water. If buffering is necessary, use a volatile buffer system like ammonium (B1175870) formate (B1220265) at a neutral pH.
-
Method Development: Start with a broad gradient (e.g., 5% to 95% acetonitrile) to determine the retention time of this compound. Optimize the gradient around the elution time of the target compound to achieve the best separation from impurities.
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition to ensure good peak shape. Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.
-
Purification Run: Maintain a consistent column temperature using a column oven (e.g., 25°C). Collect fractions corresponding to the this compound peak.
-
Post-Purification Handling: Immediately after collection, analyze the fractions for purity. Pool the pure fractions and remove the solvent under reduced pressure at a low temperature. Store the purified compound in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures (-20°C or -80°C).
Visualizations
References
Troubleshooting Phyperunolide E quantification in complex mixtures
Welcome to the technical support center for the quantification of Phyperunolide E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in complex mixtures?
A1: For the quantification of this compound, a diterpenoid lactone, the most common and effective methods are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS).[1][2]
-
HPLC-UV: This method is robust and widely available, making it suitable for routine analysis. Detection is typically performed at a wavelength where the lactone chromophore absorbs, often around 220-260 nm.[3]
-
LC-MS/MS: This technique offers higher sensitivity and selectivity, which is ideal for complex biological matrices where this compound concentrations may be low.[1] It can minimize interference from other components in the matrix.
Q2: I am observing poor peak shape and resolution in my HPLC analysis of this compound. What are the possible causes and solutions?
A2: Poor peak shape and resolution can stem from several factors. Here are some common causes and troubleshooting steps:
-
Column Choice: Ensure you are using a suitable column, such as a C18 column, which is effective for separating diterpenoid lactones.[1]
-
Mobile Phase Composition: The mobile phase, typically a gradient of acetonitrile (B52724) and water, may need optimization. Adjusting the gradient slope or the organic solvent ratio can improve separation. The addition of a small amount of acid, like formic acid (0.1%), can improve peak shape for acidic compounds.
-
Flow Rate and Temperature: Suboptimal flow rate or column temperature can affect resolution. Ensure these parameters are set appropriately for your column and mobile phase.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
-
Contamination: A contaminated guard column or analytical column can cause peak distortion. Cleaning or replacing the column may be necessary.
Q3: My this compound recovery is low after sample extraction from a biological matrix. How can I improve it?
A3: Low recovery is a common issue when extracting compounds from complex matrices. Consider the following to enhance your extraction efficiency:
-
Solvent Selection: The choice of extraction solvent is critical. Solvents like methanol, ethanol, or chloroform (B151607) have been used for extracting diterpenoid lactones. The optimal solvent will depend on the specific matrix.
-
Extraction Technique: Techniques like solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD) can provide cleaner extracts and better recovery compared to simple liquid-liquid extraction.
-
pH Adjustment: The pH of the sample matrix can influence the extraction efficiency of acidic or basic compounds. While this compound is a lactone, its stability can be pH-dependent.
-
Minimizing Degradation: this compound, like other lactones, may be susceptible to degradation, especially at extreme pH values or high temperatures. Keep samples cool and process them promptly.
Q4: I am concerned about the stability of this compound in my samples and standards. What are the best practices for storage and handling?
A4: Lactones can be prone to hydrolysis, especially under basic conditions. To ensure the stability of this compound:
-
Storage Conditions: Store stock solutions and samples at low temperatures (-20°C or -80°C) in tightly sealed containers to minimize solvent evaporation and degradation.
-
pH of Solutions: Prepare standards and store samples in neutral or slightly acidic buffers (pH 5-7) to prevent hydrolysis of the lactone ring.
-
Light Exposure: Protect samples and standards from direct light, as some compounds are light-sensitive.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation. Aliquot samples and standards into smaller volumes for single use.
Troubleshooting Guides
Problem 1: High Background Noise or Matrix Effects in LC-MS Analysis
High background noise or ion suppression/enhancement from matrix components can significantly impact the accuracy of quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise in LC-MS.
Detailed Steps:
-
Improve Sample Cleanup:
-
Action: Implement a more rigorous sample preparation method. Consider using solid-phase extraction (SPE) with a cartridge chemistry that selectively retains this compound while allowing matrix components to be washed away.
-
Rationale: Reducing the amount of co-eluting matrix components is the most effective way to minimize matrix effects.
-
-
Optimize Chromatographic Separation:
-
Action: Adjust the HPLC gradient to better separate this compound from interfering matrix components. Experiment with different mobile phase compositions or a column with a different selectivity.
-
Rationale: If interfering compounds do not co-elute with the analyte, their impact on ionization will be minimized.
-
-
Modify MS Source Parameters:
-
Action: Optimize parameters such as spray voltage, gas flows, and source temperature.
-
Rationale: Proper source conditions can improve the ionization efficiency of the target analyte and potentially reduce the influence of matrix components.
-
-
Use an Internal Standard:
-
Action: If not already in use, incorporate a stable isotope-labeled internal standard of this compound or a structurally similar compound that is not present in the sample.
-
Rationale: An internal standard that experiences similar matrix effects as the analyte can compensate for variations in ionization, leading to more accurate quantification.
-
Problem 2: Inconsistent Quantification Results Between Batches
Variability in results across different analytical runs can compromise the reliability of your data.
Decision Tree for Troubleshooting:
Caption: Decision tree for troubleshooting inconsistent quantification.
Detailed Steps:
-
Evaluate Standard Curve Consistency:
-
Action: Compare the calibration curves from different batches. Look for changes in slope, intercept, and correlation coefficient (r²).
-
If Inconsistent: This points to a problem with your standards. Check for degradation, improper dilution, or precipitation. Prepare fresh standards and re-run.
-
-
Assess Sample Preparation Repeatability:
-
Action: Include quality control (QC) samples at different concentrations in each batch. The variability of the QC results will indicate the reproducibility of your sample preparation.
-
If Not Repeatable: Review your extraction protocol for any steps that may introduce variability, such as inconsistent vortexing times, temperature fluctuations, or variations in solvent volumes.
-
-
Check Instrument Performance:
-
Action: Run system suitability tests before each batch to ensure the instrument is performing consistently. Monitor parameters like peak area, retention time, and peak shape of a standard injection.
-
If Performance Varies: The issue may lie with the HPLC/MS system. Check for leaks, pump issues, or detector malfunction.
-
Experimental Protocols
Protocol 1: Extraction of this compound from a Biological Matrix (e.g., Plasma)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of an internal standard solution (if used).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
Protocol 2: HPLC-UV Method for this compound Quantification
This is a starting point for method development.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (this should be optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following tables provide representative data for the quantification of diterpenoid lactones, which can serve as a benchmark for this compound analysis.
Table 1: Performance Characteristics of HPLC-UV Methods for Diterpenoid Lactone Quantification
| Analyte | Matrix | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Compound A | Plasma | 0.1 - 10 | 0.03 | 0.1 | 85 - 95 |
| Compound B | Plant Extract | 0.5 - 50 | 0.15 | 0.5 | 90 - 102 |
| Compound C | Urine | 0.05 - 5 | 0.015 | 0.05 | 88 - 98 |
Table 2: Performance Characteristics of LC-MS/MS Methods for Diterpenoid Lactone Quantification
| Analyte | Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Compound A | Plasma | 0.1 - 100 | 0.03 | 0.1 | 92 - 105 |
| Compound B | Tissue Homogenate | 0.5 - 200 | 0.15 | 0.5 | 89 - 101 |
| Compound C | Cerebrospinal Fluid | 0.05 - 50 | 0.015 | 0.05 | 95 - 108 |
Note: "Compound A, B, and C" are representative diterpenoid lactones. The values presented are for illustrative purposes and may not directly reflect the performance for this compound.
Signaling Pathway
While the specific signaling pathways modulated by this compound may still be under investigation, many diterpenoid lactones are known to interact with inflammatory pathways. A common target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Putative inhibitory action of this compound on the NF-κB signaling pathway.
References
Validation & Comparative
Phyperunolide E vs. Other Withanolides: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids, have garnered significant attention in the scientific community for their diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] Among the vast array of identified withanolides, Phyperunolide E, a chlorinated derivative isolated from Physalis peruviana, is emerging as a compound of interest. This guide provides a comparative study of this compound against other notable withanolides, with a particular focus on the well-characterized Withaferin A. The comparative analysis is supported by experimental data on their anti-inflammatory and cytotoxic activities, along with detailed experimental protocols and pathway visualizations to facilitate further research and drug development endeavors.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of this compound and other withanolides, particularly Withaferin A, to provide a clear comparison of their potency.
Table 1: Anti-inflammatory Activity of Withanolides from Physalis peruviana
| Compound | Inhibition of TNF-α-induced NF-κB Activity (IC50, nM)[2][3][4] | Inhibition of LPS-induced NO Production in RAW 264.7 cells (IC50, μM)[2] |
| Physaperuvin K | 10 | 0.32 |
| Physalolactone | 60 | 13.3 |
| Compound 3 | 40 | - |
| Compound 4 | >10,000 (11.0 μM for NF-κB) | 1.8 |
| Acetylated Compound 4 | 330 (0.33 μM) | 0.24 |
Note: Specific data for this compound was not explicitly found in the searched literature. The data presented is for other withanolides isolated from the same source, Physalis peruviana, and is indicative of the potential activity of chlorinated withanolides. Physaperuvin K and Physalolactone are representative of potent withanolides from this plant.
Table 2: Cytotoxic Activity of Withaferin A against Various Cancer Cell Lines
| Cancer Cell Line | IC50 (μM) | Reference |
| Head and Neck Squamous Cell Carcinoma (UM-SCC-2) | 0.5 | |
| Head and Neck Squamous Cell Carcinoma (MDA1986) | 0.8 | |
| Head and Neck Squamous Cell Carcinoma (JMAR) | 2.0 | |
| Head and Neck Squamous Cell Carcinoma (JHU011) | 2.2 | |
| Glioblastoma (U87) | 1.07 | |
| Glioblastoma (U251) | 0.69 | |
| Glioblastoma (GL26) | 0.23 | |
| Cervical Cancer (HeLa) | ~0.05-0.1% (Wi-AREAL extract) | |
| Cervical Cancer (ME-180) | ~0.05-0.1% (Wi-AREAL extract) |
Signaling Pathways and Mechanisms of Action
Withanolides exert their biological effects by modulating various signaling pathways critical in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two of the most significant targets.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. Many withanolides, including Withaferin A, have been shown to inhibit the NF-κB signaling cascade.
Caption: NF-κB signaling pathway and the inhibitory action of withanolides.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Withaferin A has been shown to modulate this pathway, contributing to its anticancer effects.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Withaferin A.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of withanolides on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the withanolide compounds (e.g., this compound, Withaferin A) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%). Include a vehicle control.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect the levels of specific proteins in signaling pathways, such as NF-κB and Akt, in response to withanolide treatment.
Methodology:
-
Cell Lysis: Treat cells with the withanolide of interest for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-Akt, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment. The intensity of the bands is quantified using densitometry software.
Conclusion
The available data suggests that withanolides isolated from Physalis peruviana, including chlorinated derivatives structurally related to this compound, exhibit potent anti-inflammatory activity through the inhibition of the NF-κB pathway. For a comprehensive understanding of this compound's therapeutic potential, direct experimental evaluation of its cytotoxic and anti-inflammatory activities is crucial. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct such comparative studies and further elucidate the mechanisms of action of this promising class of natural compounds. The potent and diverse biological activities of withanolides, exemplified by Withaferin A, underscore their potential as lead compounds in the development of novel anti-inflammatory and anticancer therapeutics.
References
A Comparative Analysis of the Anti-inflammatory Mechanisms of Phyperunolide E and Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory mechanisms of Phyperunolide E, represented by its structural analog Parthenolide (B1678480), and commonly used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including Ibuprofen, Diclofenac, and Celecoxib. The following sections present quantitative data on their inhibitory effects on key inflammatory mediators, detailed experimental protocols for the cited assays, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action at a Glance
This compound, as represented by Parthenolide, exerts its anti-inflammatory effects through the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] This upstream inhibition leads to a broad-spectrum reduction in the expression of multiple inflammatory mediators.
In contrast, the primary mechanism of action for NSAIDs is the direct inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3] While this action is highly effective in reducing prostaglandin-mediated inflammation, it has a more targeted downstream effect compared to the broad action of Parthenolide.
Comparative Efficacy: Inhibition of Inflammatory Mediators
The following tables summarize the available quantitative data on the inhibitory effects of Parthenolide and selected NSAIDs on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and key pro-inflammatory cytokines. The data is primarily derived from in vitro studies using the murine macrophage cell line RAW 264.7, a standard model for inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) | Reference |
| Parthenolide | RAW 264.7 | ~5 | [4] |
| Ibuprofen | RAW 264.7 | >100 | [1] |
| Diclofenac | RAW 264.7 | ~15 | |
| Celecoxib | RAW 264.7 | >100 |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | IC50 (µM) | Reference |
| Parthenolide | Human Chondrocytes | Not Determined | |
| Ibuprofen | Human PBMC | ~50 | |
| Diclofenac | Human Synovial Cells | 0.0016 | |
| Celecoxib | Human Macrophages | Not Determined |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | IC50 (µM) | Reference |
| Parthenolide | TNF-α | Human Monocytes | ~1.2 | |
| Parthenolide | IL-6 | BV-2 Microglia | ~1.0 | |
| Parthenolide | IL-1β | THP-1 Cells | ~1.1 | |
| Ibuprofen | TNF-α | Not Available | Not Available | |
| Ibuprofen | IL-6 | Not Available | Not Available | |
| Ibuprofen | IL-1β | Not Available | Not Available | |
| Diclofenac | TNF-α | Not Available | Not Available | |
| Diclofenac | IL-6 | Not Available | Not Available | |
| Diclofenac | IL-1β | Not Available | Not Available | |
| Celecoxib | TNF-α | Not Available | Not Available | |
| Celecoxib | IL-6 | Not Available | Not Available | |
| Celecoxib | IL-1β | Not Available | Not Available |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: NF-κB and MAPK signaling pathways in inflammation.
References
- 1. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 4. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Parthenolide: A Comparative Guide
A Note on Phyperunolide E: Initial literature searches for "this compound" did not yield sufficient data to conduct a comprehensive review of its anticancer efficacy. It is possible that this is a less-studied compound or a potential typographical variation. This guide will therefore focus on the well-researched sesquiterpene lactone, Parthenolide (B1678480), which exhibits significant anticancer properties and serves as a valuable case study for the evaluation of natural compounds in oncology.
This guide provides a comparative analysis of the anticancer efficacy of Parthenolide against established chemotherapeutic agents. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its mechanism of action, supporting experimental data, and relevant protocols.
Parthenolide: An Overview of Anticancer Activity
Parthenolide, a natural compound extracted from the feverfew plant (Tanacetum parthenium), has demonstrated potent anticancer activities across a range of cancer types. Its primary mechanisms of action include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key pro-survival signaling pathways within cancer cells.
Comparative Efficacy: Parthenolide vs. Standard Chemotherapy
To contextualize the anticancer potential of Parthenolide, its in vitro cytotoxicity is compared with that of standard chemotherapeutic agents used in the treatment of lung, breast, and colon cancers.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Parthenolide in various cancer cell lines. A lower IC50 value indicates greater potency.
| Cancer Type | Cell Line | Parthenolide IC50 (µM) | Standard Chemotherapy Agents |
| Lung Cancer | A549 | 4.3[1] | Cisplatin, Carboplatin, Paclitaxel, Docetaxel, Gemcitabine, Vinorelbine, Etoposide, Pemetrexed[2][3][4] |
| GLC-82 | 6.07 ± 0.45[5] | ||
| H1650 | 9.88 ± 0.09 | ||
| H1299 | 12.37 ± 1.21 | ||
| PC-9 | 15.36 ± 4.35 | ||
| Breast Cancer | MCF-7 | 9.54 ± 0.82 | Doxorubicin, Epirubicin, Paclitaxel, Docetaxel, Cyclophosphamide, Carboplatin, 5-Fluorouracil, Capecitabine |
| Colon Cancer | HT-29 | 7.0 | 5-Fluorouracil, Capecitabine, Oxaliplatin, Irinotecan |
| Cervical Cancer | SiHa | 8.42 ± 0.76 | N/A |
Key Mechanisms of Action
Parthenolide exerts its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis and causing cell cycle arrest.
Induction of Apoptosis
Parthenolide triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.
Cell Cycle Arrest
Parthenolide has been shown to induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it can cause G1 phase arrest in bladder cancer cells and G0/G1 or G2/M arrest in non-small cell lung cancer cells. This prevents cancer cells from proliferating.
Signaling Pathways Modulated by Parthenolide
Parthenolide's anticancer activities are underpinned by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cancer cell proliferation and survival. Parthenolide is a known inhibitor of the NF-κB pathway.
Caption: Parthenolide inhibits the IKK complex, preventing NF-κB activation.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Parthenolide has been shown to activate the p53 pathway, leading to the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Caption: Parthenolide activates the p53 pathway, promoting apoptosis.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. Parthenolide has been found to inhibit the STAT3 signaling pathway.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer.ca [cancer.ca]
- 3. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Withaferin A and Withanolides from Physalis peruviana
A comparative guide for researchers and drug development professionals on the cytotoxic and anti-inflammatory activities of Withaferin A and representative withanolides from Physalis peruviana.
Executive Summary: This guide provides a detailed comparison of the biological activities of Withaferin A, a well-studied withanolide from Withania somnifera, and other withanolides isolated from Physalis peruviana. Due to the limited availability of specific experimental data for Phyperunolide E, this comparison utilizes data from other withanolides found in the same plant genus to provide a relevant benchmark. The focus is on their cytotoxic effects against various cancer cell lines and their anti-inflammatory properties, supported by quantitative data and detailed experimental protocols.
Introduction
Withanolides are a group of naturally occurring C28-steroidal lactone derivatives found in certain plants of the Solanaceae family. They have garnered significant interest in the scientific community for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Withaferin A, isolated from Withania somnifera (Ashwagandha), is one of the most extensively studied withanolides.[1] this compound, another withanolide, is less characterized in the scientific literature. This guide aims to provide a comparative overview of the activities of Withaferin A and related withanolides from Physalis peruviana, offering a valuable resource for researchers in the field of natural product-based drug discovery.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the cytotoxic and anti-inflammatory activities of Withaferin A and selected withanolides from Physalis peruviana.
Table 1: Cytotoxic Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Withaferin A | HeLa | Cervical Cancer | ~2.5 | [2] |
| ME-180 | Cervical Cancer | ~5.0 | [2] | |
| CaSki | Cervical Cancer | 0.45 ± 0.05 | [3] | |
| OVCAR3 | Ovarian Cancer | ~2.5 | [2] | |
| A2780 | Ovarian Cancer | ~2.5 | ||
| MCF-7 | Breast Cancer | ~5.0 | ||
| MDA-MB-231 | Breast Cancer | ~2.5 | ||
| UM-SCC-2 | Head and Neck Squamous Cell Carcinoma | 0.5 | ||
| MDA1986 | Head and Neck Squamous Cell Carcinoma | 0.8 | ||
| JMAR | Head and Neck Squamous Cell Carcinoma | 2.0 | ||
| JHU011 | Head and Neck Squamous Cell Carcinoma | 2.2 | ||
| Peruranolide D derivative (Compound 5) | MCF-7 | Breast Cancer | 3.51 | |
| Withanolide J | HepG2 | Liver Cancer | 2.01 ± 0.12 | |
| Physapruin A | HepG2 | Liver Cancer | 0.96 ± 0.05 |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 | Reference |
| Withaferin A | LPS-induced TNF-α, IL-1β, IL-6 reduction | Macrophages | Dose-dependent reduction | |
| LPS-induced NF-κB inhibition | Astrocytes | Significant reduction at 0.5 µM | ||
| Physaperuvin K | TNF-α-induced NF-κB inhibition | HEK293 | 10 nM | |
| LPS-induced NO production | RAW 264.7 | 0.32 - 13.3 µM | ||
| Physalolactone | TNF-α-induced NF-κB inhibition | HEK293 | 60 nM | |
| LPS-induced NO production | RAW 264.7 | 0.32 - 13.3 µM | ||
| A related withanolide | TNF-α-induced NF-κB inhibition | HEK293 | 40 nM | |
| LPS-induced NO production | RAW 264.7 | 0.32 - 13.3 µM | ||
| Withanolide J | LPS-induced NO production | RAW 264.7 | 3.55 ± 0.12 µM |
Experimental Protocols
Cytotoxicity Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Withaferin A or other withanolides) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. SRB Assay (Sulphorhodamine B)
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with a solution like 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay in LPS-activated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The IC50 value for the inhibition of NO production is calculated.
2. NF-κB (Nuclear Factor-kappa B) Activity Assay
This assay determines the effect of a compound on the activity of NF-κB, a key transcription factor in the inflammatory response.
-
Cell Transfection: Human embryonic kidney cells (HEK293) are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treatment and Stimulation: The transfected cells are pre-treated with the test compounds and then stimulated with an inflammatory agent like tumor necrosis factor-alpha (TNF-α).
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.
-
IC50 Calculation: The IC50 value for the inhibition of NF-κB activity is determined.
Signaling Pathways and Mechanisms of Action
Withaferin A has been shown to exert its biological effects through the modulation of multiple signaling pathways.
-
Inhibition of NF-κB Pathway: Withaferin A can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. This is a crucial mechanism for its anti-inflammatory and pro-apoptotic effects.
-
Induction of Oxidative Stress: It can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and apoptosis.
-
Modulation of Apoptotic Pathways: Withaferin A can induce apoptosis by affecting the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase in various cancer cell lines.
The withanolides from Physalis peruviana also demonstrate potent anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway and the reduction of nitric oxide production.
Mandatory Visualizations
Caption: Signaling pathway of Withaferin A's anti-inflammatory and cytotoxic effects.
Caption: General experimental workflow for determining cytotoxicity (IC50).
Conclusion
Withaferin A exhibits potent cytotoxic and anti-inflammatory activities across a range of cancer cell lines and inflammatory models. While direct comparative data for this compound is scarce, the analysis of other withanolides from Physalis peruviana reveals that this class of compounds also possesses significant biological activity, particularly in the context of inflammation. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of withanolides. Further studies are warranted to elucidate the specific activities and mechanisms of action of this compound to allow for a more direct comparison.
References
A Comparative Analysis of Phyperunolide E and Physalins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Phyperunolide E and the broader class of physalins. This document synthesizes available experimental data on their anti-inflammatory and cytotoxic activities, details the underlying mechanisms of action, and provides standardized protocols for key biological assays.
Chemical Structures
This compound belongs to the withanolide class of steroidal lactones, characterized by a C28 ergostane-type skeleton. Specifically, it is a chlorinated withanolide isolated from Physalis peruviana. The presence of a chlorine atom is a distinguishing feature of this subclass of withanolides.
Physalins are also steroidal compounds, but they possess a unique 16,24-cyclo-13,14-seco-steroidal ring structure.[1] They are primarily isolated from plants of the Physalis genus.[2] Physalins are categorized into two main types based on their structural features.[2][3]
Comparative Biological Activity
Both this compound and physalins have demonstrated significant potential as anti-inflammatory and anticancer agents. The following tables summarize the available quantitative data from in vitro studies.
Anti-inflammatory Activity
The primary mechanism of anti-inflammatory action for both compound classes involves the inhibition of the NF-κB signaling pathway.[2] This pathway is a critical regulator of pro-inflammatory gene expression. Inhibition of NF-κB leads to a downstream reduction in inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).
Table 1: Comparative Anti-inflammatory Activity
| Compound/Class | Assay | Cell Line | IC₅₀ (µM) | Source |
| Withanolides (from P. peruviana) | ||||
| Physaperuvin K | NF-κB Inhibition | HEK293 | 0.01 | |
| Physalolactone | NF-κB Inhibition | HEK293 | 0.06 | |
| Physaperuvin I | NF-κB Inhibition | HEK293 | 0.04 | |
| Physaperuvin K | Nitric Oxide (NO) Inhibition | RAW 264.7 | 0.32 | |
| Physalolactone | Nitric Oxide (NO) Inhibition | RAW 264.7 | 13.3 | |
| Physaperuvin I | Nitric Oxide (NO) Inhibition | RAW 264.7 | >50 | |
| Withanolide E | IL-6 Inhibition | HeLa | 0.065 | |
| 4β-hydroxywithanolide E | IL-6 Inhibition | HeLa | 0.183 | |
| Physalins | ||||
| Physalin A | Nitric Oxide (NO) Inhibition | RAW 264.7 | - | |
| Physalin B | Nitric Oxide (NO) Inhibition | RAW 264.7 | - | |
| Physalin E | Nitric Oxide (NO) Inhibition | RAW 264.7 | - | |
| Physalin F | Nitric Oxide (NO) Inhibition | RAW 264.7 | - | |
| Physalin G | Nitric Oxide (NO) Inhibition | RAW 264.7 | - | |
| Physalin E | TNF-α and IL-6 Inhibition | RAW 264.7 | Dose-dependent |
Note: Specific IC₅₀ values for nitric oxide inhibition by individual physalins were not available in the searched literature, though their inhibitory activity is well-documented.
Cytotoxic Activity
The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The data suggests that both withanolides and physalins exhibit potent anti-proliferative activity.
Table 2: Comparative Cytotoxic Activity
| Compound/Class | Cell Line | Assay | IC₅₀ (µM) | Source |
| Withanolides (from P. peruviana) | ||||
| Withanolide J | HepG2 (Liver Cancer) | MTT | 2.01 | |
| Physapruin A | HepG2 (Liver Cancer) | MTT | 0.96 | |
| Physalins | ||||
| Physalin B | Various Cancer Cell Lines | MTT | 0.58 - 15.18 µg/mL | |
| Physalin D | Various Cancer Cell Lines | MTT | 0.28 - 2.43 µg/mL |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these compounds and the general workflows for the experimental assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, Physalins)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculate the concentration of nitrite from a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition compared to the LPS-stimulated control.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor using a reporter gene, typically luciferase, under the control of NF-κB response elements.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
Test compounds
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay Reagent
-
White, opaque 96-well plates
Protocol:
-
Seed the NF-κB reporter cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Pre-incubate the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation.
-
After incubation, lyse the cells and add the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.
Cytotoxicity (MTT) Assay
This colorimetric assay assesses cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of cell growth.
References
Unveiling the Biological Targets of Phyperunolide E: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Phyperunolide E, a withanolide compound, is part of a class of natural products known for their diverse biological activities, including anti-inflammatory and anti-cancer effects. While direct biological targets of this compound are still under investigation, evidence from structurally similar withanolides isolated from Physalis peruviana strongly suggests the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism of action. This guide provides a comparative analysis of this compound's putative biological target, NF-κB, alongside established inhibitors, and details the experimental protocols necessary for target validation.
Comparative Analysis of NF-κB Inhibitors
The efficacy of a potential NF-κB inhibitor like this compound can be benchmarked against well-characterized compounds. The following table summarizes the mechanisms and reported potencies of selected NF-κB inhibitors.
| Compound | Putative/Validated Target(s) | Mechanism of Action | Reported IC50 |
| This compound (Hypothesized) | IKK complex, components of the NF-κB pathway | Putative inhibition of IκB kinase (IKK) activity, preventing IκBα phosphorylation and degradation, thereby blocking p65 nuclear translocation. | Not Determined |
| Parthenolide | IKKβ, p65 subunit of NF-κB | Directly inhibits IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of IκBα.[1][2][3] It may also directly target the p65 subunit.[4] | ~1.1-2.6 µM for inhibition of cytokine expression; specific IC50 for NF-κB inhibition varies by assay.[5] |
| BAY 11-7082 | IκBα phosphorylation | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα, thus preventing the activation of NF-κB. | 5-10 µM for inhibition of TNF-α-induced IκBα phosphorylation. |
| MG-132 | 26S Proteasome | A potent, reversible inhibitor of the 26S proteasome, which is responsible for the degradation of ubiquitinated IκBα. Inhibition of the proteasome prevents IκBα degradation, thus sequestering NF-κB in the cytoplasm. | Varies depending on the cell type and assay conditions. |
Experimental Protocols for Target Validation
To validate the hypothesis that this compound targets the NF-κB signaling pathway, a series of well-established molecular and cellular assays can be employed.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of its substrate, luciferin. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization of transfection efficiency.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T or other suitable cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
For each well, prepare a transfection mix containing an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Use a suitable transfection reagent according to the manufacturer's instructions and add the complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment and NF-κB Activation:
-
Pre-treat the transfected cells with varying concentrations of this compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS), for 6-8 hours. Include an unstimulated control.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Measure firefly luminescence using a luminometer after adding the firefly luciferase substrate.
-
Subsequently, add a quencher and the Renilla luciferase substrate to measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of this compound by plotting the normalized luciferase activity against the compound concentration.
-
Western Blot for IκBα Degradation and p65 Phosphorylation
This technique is used to assess the levels of key proteins in the NF-κB signaling pathway.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. To assess NF-κB activation, the degradation of IκBα and the phosphorylation of the p65 subunit are key events that can be monitored.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound or control inhibitors, followed by stimulation with TNF-α for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65 (Ser536) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. Analyze the ratio of phosphorylated protein to total protein.
-
Immunofluorescence for p65 Nuclear Translocation
This imaging technique visualizes the subcellular localization of the p65 subunit.
Principle: In unstimulated cells, NF-κB (containing the p65 subunit) is sequestered in the cytoplasm. Upon activation, p65 translocates to the nucleus. Immunofluorescence microscopy can be used to visualize this translocation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound or control inhibitors, followed by stimulation with TNF-α for a specific time (e.g., 30 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against p65 overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to quantify translocation.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a classic technique to detect protein-DNA interactions, in this case, the binding of NF-κB to its consensus DNA sequence.
Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.
Detailed Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with this compound or control inhibitors, followed by stimulation with TNF-α.
-
Prepare nuclear extracts from the cells using a nuclear extraction kit or a standard protocol.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding site.
-
Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
For supershift analysis, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the reaction, which will result in a further shift of the protein-DNA complex.
-
-
Electrophoresis and Detection:
-
Separate the binding reactions on a native polyacrylamide gel.
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen. If using a non-radioactive probe, detect the signal according to the manufacturer's instructions.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the NF-κB signaling pathway and the workflows for its validation.
Caption: Canonical NF-κB Signaling Pathway and Points of Inhibition.
Caption: Workflow for the Cross-Validation of this compound's Activity on the NF-κB Pathway.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Verification of Phyperunolide E Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivity of Phyperunolide E with other relevant compounds, supported by available experimental data. The focus is on its anti-inflammatory properties, particularly the inhibition of nitric oxide (NO) production and its potential mechanism of action through the NF-κB signaling pathway.
Introduction to this compound
This compound is a nortriterpenoid compound isolated from the plant Phyllanthus hypericifolius. Preliminary studies have indicated its potential as an anti-inflammatory agent. The primary reported bioactivity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a common strategy in the development of anti-inflammatory drugs.
The Phyllanthus genus is a rich source of bioactive compounds with a history of use in traditional medicine for treating various ailments, including those related to inflammation.[1] Scientific investigations into various Phyllanthus species have revealed their potential to reduce the production of pro-inflammatory cytokines and inhibit the synthesis of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.[1] The modulation of critical signaling pathways, such as the NF-κB pathway, is a recurring theme in the anti-inflammatory effects of compounds derived from this genus.[1]
Comparative Bioactivity Data
A direct quantitative comparison of this compound's bioactivity is challenging due to the limited availability of its specific IC50 value for nitric oxide inhibition in publicly accessible literature. However, we can compare its reported activity with that of other well-characterized anti-inflammatory compounds and extracts from the Phyllanthus genus.
| Compound/Extract | Target/Assay | Cell Line | IC50 Value / % Inhibition | Reference |
| This compound | Nitric Oxide (NO) Production | RAW264.7 macrophages | Data not available | - |
| Parthenolide | NF-κB Activation | Various | Potent inhibitor | --INVALID-LINK-- |
| Phyllanthus amarus extract | Nitric Oxide (NO) Production | RAW264.7 macrophages | Significant inhibition | --INVALID-LINK-- |
| Phyllanthus amarus extract | NF-κB, MAPK, PI3K-Akt pathways | U937 human macrophages | Inhibition of phosphorylation | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. Many anti-inflammatory compounds, including those from the Phyllanthus genus, exert their effects by inhibiting one or more steps in this pathway.
References
Phyperunolide E: A Comparative Analysis of Efficacy Against Established Therapeutic Agents
For Immediate Release
This guide provides a comprehensive comparison of the therapeutic efficacy of withanolides derived from Physalis peruviana, represented by the potent compound 4β-Hydroxywithanolide E, against established anti-inflammatory and anti-cancer drugs. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of quantitative experimental data, underlying mechanisms of action, and relevant experimental protocols.
Introduction
Phyperunolide E belongs to the withanolide class of steroidal lactones, natural compounds predominantly found in plants of the Solanaceae family, such as Physalis peruviana. Withanolides have garnered significant scientific interest for their diverse biological activities, including potent anti-inflammatory and anti-cancer properties. This guide focuses on the efficacy of 4β-Hydroxywithanolide E, a closely related and well-studied analogue of this compound, as a proxy for evaluating this class of compounds. Its performance is benchmarked against established drugs: the anti-inflammatory agents Dexamethasone and Parthenolide, and the chemotherapeutic drug Doxorubicin.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism through which withanolides like 4β-Hydroxywithanolide E exert their anti-inflammatory and anti-cancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In inflammatory conditions or cancer, NF-κB is often constitutively active.
As illustrated below, inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) typically trigger a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This degradation releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. 4β-Hydroxywithanolide E and the established drug Parthenolide intervene in this pathway by inhibiting the IκB kinase (IKK) complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.[1][4] This blockade halts the downstream inflammatory and survival signals.
Comparative Efficacy: Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for 4β-Hydroxywithanolide E and established drugs in key assays for anti-inflammatory and anti-cancer activity. Lower IC₅₀ values indicate higher potency.
Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC₅₀ Value | Reference |
| 4β-Hydroxywithanolide E | TNF-α-induced NF-κB Inhibition | HEK293 | 0.04 µM | |
| 4β-Hydroxywithanolide E | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | 0.32 µM | |
| Parthenolide | LPS-induced Cytokine Inhibition | THP-1 | 1.09 - 2.62 µM | |
| Dexamethasone | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | ~5 µg/mL (~12.7 µM) |
Note: Data for Dexamethasone was reported as a concentration, which has been converted to an approximate molarity for comparison.
Anti-Cancer (Cytotoxic) Activity
| Compound | Cell Line (Cancer Type) | IC₅₀ Value | Reference |
| 4β-Hydroxywithanolide E | HCT116, SW480, HT-29, LoVo (Colon) | 0.24 - 0.51 µM | |
| Parthenolide | SiHa (Cervical) | 8.42 µM | |
| Parthenolide | MCF-7 (Breast) | 9.54 µM | |
| Doxorubicin | BFTC-905 (Bladder) | 2.3 µM | |
| Doxorubicin | MCF-7 (Breast) | 2.5 µM | |
| Doxorubicin | HeLa (Cervical) | 2.9 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the standard protocols used to generate the data cited in this guide.
NF-κB Activity Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are genetically engineered to contain a luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., 4β-Hydroxywithanolide E) for a specified period (e.g., 1-2 hours).
-
NF-κB signaling is stimulated by adding an agonist, typically TNF-α.
-
After an incubation period (e.g., 6-24 hours), cells are lysed.
-
A luciferase substrate is added to the cell lysate. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
IC₅₀ values are calculated by plotting the luminescence signal against the concentration of the inhibitor.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Principle: The assay detects nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO.
-
Protocol:
-
Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 96-well plates and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After 1-2 hours of pre-treatment, Lipopolysaccharide (LPS) is added to stimulate the cells.
-
Incubation: The cells are incubated for an additional 24 hours to allow for NO production.
-
Detection: A volume of the cell culture supernatant is transferred to a new plate. An equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added.
-
Quantification: The mixture develops a magenta color in the presence of nitrite. The absorbance is measured using a microplate reader at 540-550 nm. The IC₅₀ value is determined from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic (cell-killing) effects.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded in 96-well plates and incubated to allow for attachment and growth.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., 4β-Hydroxywithanolide E, Doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the insoluble purple formazan crystals.
-
Quantification: The absorbance of the colored solution is measured on a microplate reader, typically at a wavelength of 570 nm. The IC₅₀ value, representing the concentration that reduces cell viability by 50%, is calculated.
-
Conclusion
The quantitative data presented herein demonstrates that 4β-Hydroxywithanolide E, a representative compound of the Phyperunolide class from Physalis peruviana, exhibits potent anti-inflammatory and anti-cancer activities in vitro. Its efficacy in inhibiting NF-κB activation and nitric oxide production is notably high, with IC₅₀ values in the nanomolar to low micromolar range, comparing favorably with, or exceeding, the potency of established drugs like Parthenolide and Dexamethasone in similar assays. Furthermore, its cytotoxic effects against colon cancer cell lines are significant and fall within a similar range of potency as the conventional chemotherapeutic agent Doxorubicin against other cancer types. These findings underscore the therapeutic potential of this compound and related withanolides as lead compounds for the development of novel anti-inflammatory and anti-cancer agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4β-Hydroxywithanolide E isolated from Physalis pruinosa calyx decreases inflammatory responses by inhibiting the NF-κB signaling in diabetic mouse adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Phyperunolide E
Researchers, scientists, and drug development professionals must exercise caution when handling Phyperunolide E, a novel compound with limited available safety data. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety strategy can be established by adhering to best practices for handling novel chemical entities of unknown toxicity. The following guidelines are based on general laboratory safety principles and information extrapolated from handling similar chemical compounds.
I. Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a conservative approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used in situations with a splash hazard. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and disposed of after handling the compound. Proper glove removal technique should be followed to avoid skin contact. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required. For procedures with a higher risk of exposure, a chemically resistant apron or suit should be considered. |
| Respiratory Protection | Use in a well-ventilated area | All handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize exposure risk during the handling of this compound.
A. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with warning signs.
-
Fume Hood: All manipulations of the solid compound, including weighing, must be performed inside a certified chemical fume hood to control airborne particulates.
-
Spill Kit: Ensure a chemical spill kit appropriate for solid reagents is readily accessible before beginning work.
-
Decontamination: Surfaces and equipment should be decontaminated after each use. A mild detergent and water solution is generally effective, followed by a rinse with an appropriate solvent if necessary.
B. Solution Preparation:
-
Solvent Selection: Use the least toxic solvent appropriate for the procedure.
-
Closed System: Whenever possible, use a closed system for dissolving the compound to minimize vapor exposure.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, solvent, and appropriate hazard warnings.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused this compound, contaminated PPE (gloves, etc.), and weighing papers should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
B. Disposal Method:
-
Licensed Waste Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations. Do not discharge this compound into the sewer system.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
| Emergency Scenario | First Aid and Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using absorbent pads or granules. Sweep up solid spills carefully to avoid creating dust. Collect all contaminated materials in a sealed container for hazardous waste disposal. Ventilate the area. |
Handling and Disposal Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
